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Core Science & Biosynthesis

Foundational

Boc-His-Gly-OH chemical structure and properties

An In-Depth Technical Guide to Nα-(tert-Butyloxycarbonyl)-L-histidyl-glycine (Boc-His-Gly-OH): Properties, Synthesis, and Strategic Applications Executive Summary This technical guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Nα-(tert-Butyloxycarbonyl)-L-histidyl-glycine (Boc-His-Gly-OH): Properties, Synthesis, and Strategic Applications

Executive Summary

This technical guide provides a comprehensive overview of Nα-(tert-Butyloxycarbonyl)-L-histidyl-glycine (Boc-His-Gly-OH), a dipeptide building block essential for peptide synthesis and drug development. We delve into its chemical structure, physicochemical properties, and detailed protocols for its synthesis and application. A central focus of this guide is to provide field-proven insights into navigating the synthetic challenges associated with its unprotected histidine imidazole side chain, particularly the risk of racemization. This document is intended for researchers, chemists, and drug development professionals seeking to strategically incorporate the His-Gly motif into biologically active peptides, offering both foundational knowledge and practical, validated methodologies.

Introduction to Boc-His-Gly-OH

The strategic incorporation of specific amino acid sequences is fundamental to designing peptides with desired biological functions. The histidyl-glycine (His-Gly) motif is of particular interest due to the unique properties contributed by each residue.

The Strategic Importance of the His-Gly Motif

Histidine is a highly versatile amino acid, owing to its imidazole side chain.[1] This side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, a function critical to the catalytic activity of many enzymes.[1][2] It plays a key role in protein interactions, metal ion chelation (e.g., zinc, copper, nickel), and proton transport, making it a frequent constituent of active sites in metalloproteins and a precursor to the neurotransmitter histamine.[2][3][4]

Glycine, the simplest amino acid, lacks a side chain.[5] This absence of steric hindrance imparts a high degree of conformational flexibility to the peptide backbone.[5] In a peptide sequence, glycine can act as a "hinge," allowing for turns and specific secondary structures that might otherwise be inaccessible. However, this flexibility can also promote peptide aggregation during solid-phase synthesis, a challenge that must be managed.[5]

The combination in Boc-His-Gly-OH provides a building block that introduces both a potent catalytic/binding site and a point of structural flexibility.

The Role of the Nα-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in peptide synthesis.[6][7] It is classified as an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be cleanly removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[7][8][9]

The primary function of the Boc group on the α-amino (Nα) terminus of the histidine residue is to prevent self-polymerization during the activation of the C-terminal carboxyl group for peptide bond formation.[8] By rendering the N-terminal amine unreactive, the carboxyl group can be selectively coupled to the free amine of another amino acid or a resin-bound peptide chain. The Boc group's acid lability makes it a cornerstone of the "Boc/Bzl" protection strategy in solid-phase peptide synthesis (SPPS).[10]

Chemical Structure and Physicochemical Properties

Chemical Structure Elucidation
  • IUPAC Name: 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetic acid

  • Molecular Formula: C₁₃H₂₀N₄O₅

  • Molecular Weight: 312.32 g/mol

The structure consists of an L-histidine residue whose α-amino group is protected by a Boc group. Its carboxyl group is linked via a peptide bond to the amino group of a glycine residue. The imidazole side chain of the histidine is notably unprotected.

Physicochemical Properties

The quantitative data for this specific dipeptide must be determined empirically. However, based on analogous compounds, the following properties can be expected.

PropertyExpected Value/ObservationRationale / Source(s)
Appearance White to off-white solidCommon for protected amino acids and peptides.[11]
Purity (NMR/HPLC) ≥97.0%Standard for peptide synthesis reagents.[11]
Solubility Soluble in DMF, DMSO, DCM (with potential difficulty), and aqueous base.The free carboxylic acid imparts some polar character, while the Boc group and peptide backbone favor organic solvents.[11]
Storage Powder: -20°C for long-term stability. In solvent: -80°C.Standard practice to prevent degradation.[11]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of Boc-His-Gly-OH.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm. Other key signals would include the α-protons of histidine and glycine, the β-protons of histidine adjacent to the imidazole ring, and distinct signals for the C2 and C5 protons of the imidazole ring.

  • ¹³C NMR: The carbon spectrum provides unambiguous confirmation. Key resonances to identify include the carbonyl and quaternary carbons of the Boc group, the carbonyl carbons of the peptide bond and the C-terminal acid, and the distinct signals for the carbons of the histidine and glycine residues.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, verifying the successful synthesis of the dipeptide.[12]

Synthesis and Purification

Synthetic Strategy: Navigating an Unprotected Histidine Side Chain

The synthesis of Boc-His-Gly-OH presents a significant challenge: the nucleophilic imidazole side chain of histidine is unprotected. This creates two primary risks during the activation of the histidine carboxyl group for coupling:

  • Racemization: The imidazole nitrogen can act as an intramolecular base, abstracting the α-proton of the activated histidine.[13][14] This leads to the formation of an achiral intermediate, resulting in a loss of stereochemical integrity (epimerization) and yielding a mixture of L- and D-isomers.[14][15]

  • Side-Chain Acylation: The imidazole ring can be acylated by the activated carboxyl group, leading to undesired byproducts and reducing the yield of the target dipeptide.[13]

Expert Rationale: Given these risks, derivatives like Boc-His(Boc)-OH or Boc-His(Trt)-OH are often preferred as they protect the imidazole nitrogen, significantly suppressing these side reactions.[16][17] However, a scientist might choose to synthesize or use Boc-His-Gly-OH with an unprotected side chain for several strategic reasons:

  • The imidazole nitrogen is required for a subsequent, specific chemical modification.

  • The final peptide is very short, and the potential yield loss is acceptable when weighed against the cost and additional deprotection steps required for side-chain-protected variants.

  • The coupling conditions can be precisely controlled (e.g., using in situ activating reagents with short activation times) to minimize the window for side reactions.

Detailed Protocol: Solution-Phase Synthesis of Boc-His-Gly-OH

This protocol describes a standard solution-phase coupling using an N-hydroxysuccinimide (NHS) ester of Boc-L-histidine.

Step 1: Activation of Boc-L-His-OH

  • Dissolution: Dissolve Boc-L-His-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Activation: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

  • Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation: Filter off the DCU precipitate and wash it with a small amount of DCM. Concentrate the filtrate under reduced pressure to obtain the crude Boc-L-His-OSu ester. Use this immediately in the next step.

    • Scientist's Note: Pre-forming the active ester separates the activation step from the coupling, which can help control the reaction. DCC is a potent but common dehydrating agent; alternatives like DIC/HOBt can also be used.[15]

Step 2: Coupling to Glycine

  • Preparation: Dissolve Glycine (1.2 eq) in a 1:1 mixture of Dioxane and water, adding sodium bicarbonate (2.5 eq) to maintain a basic pH (~8-9).

  • Coupling: Cool the glycine solution to 0°C. Add the crude Boc-L-His-OSu ester from the previous step, dissolved in a minimal amount of Dioxane.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Acidify the reaction mixture to pH ~3 with cold 1N HCl. Extract the product into Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Boc-His-Gly-OH.

    • Rationale: The reaction is run under basic conditions to ensure the amine of glycine is deprotonated and nucleophilic. The acidic work-up protonates the C-terminal carboxylate, allowing for extraction into an organic solvent.

Purification and Quality Control

The crude product must be purified to be suitable for further use.

  • Purification: Purification is typically achieved by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane.

  • Quality Control: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).[18] The identity is confirmed by NMR and Mass Spectrometry as described in Section 2.3.

Core Applications in Peptide Synthesis

The primary application of Boc-His-Gly-OH is as a dipeptide building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). Using a pre-formed dipeptide can improve the efficiency of synthesizing challenging sequences and reduces the number of coupling cycles.

Experimental Protocol: Coupling of Boc-His-Gly-OH in Boc-SPPS

This protocol outlines a single cycle for coupling Boc-His-Gly-OH onto a resin-bound free amine.

  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin with a previously coupled amino acid) in DMF for at least 30 minutes.[15]

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes and drain.[19]

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[19]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.[19]

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes (repeat twice).[10]

    • Wash the resin with DMF (5x) to remove excess base.[10]

    • Rationale: The deprotected amine exists as a trifluoroacetate salt and must be neutralized to the free amine to be nucleophilic for the subsequent coupling reaction.[10]

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-His-Gly-OH (3 eq relative to resin loading) and HBTU (2.9 eq) in a minimal amount of DMF.[16]

    • Add DIEA (6 eq) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.[16]

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling.[16]

    • If the test is positive (blue/purple beads), the coupling step should be repeated.

    • Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents.

The resin is now ready for the next deprotection cycle to continue peptide elongation.

The Deprotection of the Nα-Boc Group

The cleavage of the Boc group is a cornerstone of this chemistry. The mechanism involves protonation of the carbonyl oxygen by TFA, followed by the loss of the carbamic acid and the formation of a stable tert-butyl cation.[20] The carbamic acid then spontaneously decarboxylates to release the free amine and carbon dioxide.[6][20]

It is crucial to include "scavengers" such as triisopropylsilane (TIS) or anisole in the deprotection or final cleavage cocktails.[19] The highly reactive tert-butyl cation can otherwise cause side reactions, such as the alkylation of nucleophilic side chains like those of tryptophan or methionine.[10][19]

Visualizations and Workflows

Diagram 1: Boc Deprotection Mechanism

Boc_Deprotection Mechanism of Nα-Boc Group Removal with TFA cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated R-NH-Boc(H+) Boc_Amine->Protonated Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid Spontaneous Cleavage Protonated->Carbamic_Acid tButyl_Cation t-Butyl Cation TFA TFA (H+) Free_Amine R-NH2 (Free Amine) Carbamic_Acid->Free_Amine  - CO2 CO2 CO2

Caption: The acid-catalyzed removal of the Boc protecting group.

Diagram 2: Boc-SPPS Coupling Cycle Workflow

SPPS_Cycle Workflow for a Single Coupling Cycle in Boc-SPPS Start Start: Resin-Peptide(Nα-Boc) Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 4. Wash (DMF) Neutralization->Wash2 Coupling 5. Coupling Add activated Boc-His-Gly-OH Wash2->Coupling Monitor 6. Monitor (Ninhydrin Test) Coupling->Monitor End End: Resin-Peptide-His-Gly(Nα-Boc) Monitor->End Complete Repeat Incomplete? Repeat Coupling Monitor->Repeat Incomplete Repeat->Coupling Recouple

Caption: A typical workflow for incorporating an amino acid using Boc-SPPS.

Conclusion

Nα-(tert-Butyloxycarbonyl)-L-histidyl-glycine is a valuable, albeit challenging, dipeptide for synthetic chemists. Its structure combines the potent functionality of histidine with the conformational flexibility of glycine. While the unprotected imidazole side chain necessitates careful control of reaction conditions to mitigate the significant risk of racemization, its use is strategic in scenarios requiring a free imidazole for subsequent modifications or in the efficient synthesis of short peptide sequences. The protocols and insights provided in this guide offer a framework for the successful synthesis, purification, and application of Boc-His-Gly-OH, empowering researchers to leverage its unique properties in the development of novel peptides and therapeutics.

References

  • Study.com. (n.d.). Histidine Structure, Properties & Function. Retrieved from Study.com. [Link]

  • Modern Ahem. (2024). Understanding the Role of L-Histidine HCl in Protein Synthesis. Retrieved from Modern Ahem. [Link]

  • Gapsys, V., et al. (2013). The multiple roles of histidine in protein interactions. Journal of Cheminformatics. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from J&K Scientific. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). Boc-His(Trt)-Gly-OH. Retrieved from PubChem. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

  • Wikipedia. (n.d.). Histidine. Retrieved from Wikipedia. [Link]

  • BZ Chemical. (2019). BOC Protection and Deprotection. Retrieved from BZ Chemical. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from CEM Corporation. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from The Royal Society of Chemistry. [Link]

Sources

Exploratory

Advanced Synthesis and Mechanistic Evaluation of N-tert-Butoxycarbonyl-L-histidyl-glycine (Boc-His-Gly-OH)

As a Senior Application Scientist, I have structured this technical guide to move beyond procedural lists, focusing instead on the mechanistic causality that dictates our synthetic choices. N-tert-butoxycarbonyl-L-histid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond procedural lists, focusing instead on the mechanistic causality that dictates our synthetic choices. N-tert-butoxycarbonyl-L-histidyl-glycine (Boc-His-Gly-OH) is a highly valuable dipeptide building block utilized in the development of metallodrugs, peptide libraries, and enzyme-mimicking porphyrins.

Synthesizing histidine-containing peptides presents unique stereochemical and orthogonal deprotection challenges. This whitepaper details a robust, self-validating solution-phase synthesis pathway designed to maximize yield while strictly preserving the chiral integrity of the L-histidine residue.

Mechanistic Grounding: The Histidine Challenge

The primary challenge in histidine peptide synthesis stems from the dual nature of its imidazole ring, which contains both a basic π -nitrogen and a nucleophilic τ -nitrogen. During the activation of the carboxyl group, the unprotected basic π -nitrogen can intramolecularly abstract the α -proton. This leads to the formation of an enol or ketene intermediate, resulting in rapid racemization (conversion to D-His).

To prevent this, the imidazole ring must be deactivated. While the Trityl (Trt) group provides steric hindrance, the Tosyl (Tos) group provides strong electron-withdrawing capacity, significantly reducing the basicity of the imidazole ring. Crucially, for the synthesis of Boc-His-Gly-OH, we require a side-chain protecting group that can be removed orthogonally to the N-terminal Boc group. Because the Boc group is acid-labile, we cannot use acidic cleavage for the side chain. The Tosyl group on histidine is uniquely labile to nucleophiles like 1-hydroxybenzotriazole (HOBt), allowing its selective removal under mild, non-acidic conditions[1].

Mechanism Unprotected Unprotected Imidazole (Basic π-Nitrogen) Racemization Intramolecular Proton Abstraction -> Enolization -> D-His Unprotected->Racemization Activation of COOH TosProtected Tosyl-Protected Imidazole (Electron Withdrawn) Stable Stable Chiral Center (L-His Retained) TosProtected->Stable Activation of COOH

Fig 1: Mechanistic pathway of histidine racemization versus Tosyl-mediated chiral protection.

Retrosynthetic Strategy & Pathway Design

To achieve the target dipeptide with an unprotected C-terminus and imidazole ring—but a protected N-terminus—we design a three-step retrosynthetic pathway:

  • Primary Coupling: Coupling Boc-His(Tos)-OH with H-Gly-OBzl (Benzyl ester).

  • Orthogonal Detosylation: Selective removal of the Tosyl group using HOBt.

  • Global C-Terminal Deprotection: Catalytic hydrogenation to remove the Benzyl ester.

Causality Insight: The strategic omission of HOBt during the primary coupling phase is a critical design choice. HOBt is conventionally used to suppress racemization; however, the Tosyl group on the imidazole ring is highly labile to HOBt. Utilizing HOBt during coupling would result in premature in situ detosylation, exposing the imidazole ring to potential acylation by the activated ester. By substituting HOBt with N-hydroxysuccinimide (NHS), we maintain an active ester pathway that preserves the Tosyl protection until we deliberately cleave it in Step 2 [2].

Retrosynthesis A Boc-His(Tos)-OH + H-Gly-OBzl B Boc-His(Tos)-Gly-OBzl A->B EDC/NHS, DIPEA (Coupling) C Boc-His-Gly-OBzl B->C HOBt, THF (Detosylation) D Boc-His-Gly-OH (Target) C->D H2, Pd/C (De-benzylation)

Fig 2: Three-step retrosynthetic workflow for Boc-His-Gly-OH synthesis.

Experimental Protocols: A Self-Validating System

Every protocol described below functions as a self-validating system, incorporating analytical checkpoints to ensure intermediate integrity before advancing.

Step 1: Synthesis of Boc-His(Tos)-Gly-OBzl

Objective: Form the peptide bond while strictly maintaining the Tosyl protecting group.

  • Activation: Dissolve Boc-His(Tos)-OH (1.0 eq, 409.5 g/mol ) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Coupling Agent Addition: Add EDC·HCl (1.1 eq) portion-wise. Stir at 0°C for 30 minutes to ensure complete formation of the NHS-active ester.

  • Amine Addition: Add H-Gly-OBzl·TsOH (1.0 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the tosylate salt and drive the nucleophilic attack.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 5% NaHSO₄ (aq), 5% NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Analytical Checkpoint: Confirm completion via TLC (EtOAc/Hexane 7:3). The product should appear as a single UV-active spot ( Rf​≈0.45 ). Validate via LC-MS (Expected m/z for [M+H]+ = 557.2).

Step 2: Selective Imidazole Detosylation

Objective: Orthogonally cleave the Tosyl group using nucleophilic attack without disrupting the N-terminal Boc group.

  • Dissolution: Dissolve the crude Boc-His(Tos)-Gly-OBzl (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Nucleophilic Cleavage: Add anhydrous 1-hydroxybenzotriazole (HOBt, 3.0 eq). Stir the mixture at room temperature for 4 to 6 hours. Mechanistic note: The nucleophilic oxygen of HOBt attacks the sulfonyl group, forming Tos-OBt and liberating the imidazole ring.

  • Workup: Evaporate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash extensively with saturated NaHCO₃ (aq) to remove the Tos-OBt byproduct and excess HOBt.

  • Analytical Checkpoint: Validate via LC-MS. The disappearance of the 557.2 m/z peak and the emergence of the 403.2 m/z peak ( [M+H]+ ) confirms complete detosylation.

Step 3: Global C-Terminal Deprotection

Objective: Remove the Benzyl ester to yield the final free carboxylic acid.

  • Preparation: Dissolve Boc-His-Gly-OBzl in HPLC-grade Methanol.

  • Catalysis: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the peptide) under a nitrogen blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol.

  • Isolation: Concentrate the filtrate in vacuo and triturate with cold diethyl ether to precipitate the highly pure Boc-His-Gly-OH as a white powder.

  • Analytical Checkpoint: Final LC-MS must show [M+H]+ = 313.1. Chiral HPLC should confirm <1% D-His epimerization.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative metrics and analytical markers for a properly executed synthesis, ensuring reproducibility across different laboratory environments [3].

Synthesis PhaseTarget IntermediateExpected YieldPurity (HPLC)Key Analytical Marker (LC-MS)
Step 1 Boc-His(Tos)-Gly-OBzl85 - 90%> 98.0% m/z [M+H]+ = 557.2
Step 2 Boc-His-Gly-OBzl92 - 95%> 97.5% m/z [M+H]+ = 403.2
Step 3 Boc-His-Gly-OH95 - 98%> 99.0% m/z [M+H]+ = 313.1

References

  • Ushiyama, M., Katayama, Y., & Yamamura, T. "Histidine Containing Porphyrins Directed for Two Metal Binding Sites." Chemistry Letters, 1995, 24(5), 395-396.[Link]

Foundational

An In-depth Technical Guide to the Solubility and Stability of Boc-His-Gly-OH

Introduction: The Pivotal Role of Boc-His-Gly-OH in Peptide Chemistry and Drug Development Nα-tert-butyloxycarbonyl-L-histidyl-glycine (Boc-His-Gly-OH) is a protected dipeptide of significant interest in the realms of pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Boc-His-Gly-OH in Peptide Chemistry and Drug Development

Nα-tert-butyloxycarbonyl-L-histidyl-glycine (Boc-His-Gly-OH) is a protected dipeptide of significant interest in the realms of peptide synthesis and the development of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of histidine renders it a valuable building block in solid-phase and solution-phase peptide synthesis by preventing unwanted side reactions. The intrinsic properties of the histidine residue, with its imidazole side chain, impart unique characteristics to the final peptide, including potential catalytic activity, metal chelation capabilities, and pH-responsive behavior.[1]

However, the successful application of Boc-His-Gly-OH is critically dependent on a thorough understanding of its solubility and stability. These parameters dictate its handling, storage, formulation, and ultimately, its efficacy and safety profile in any application. This technical guide provides a comprehensive exploration of the solubility and stability of Boc-His-Gly-OH, grounded in established principles of peptide chemistry and supported by actionable experimental protocols. For researchers and drug development professionals, this document serves as a vital resource for navigating the challenges and unlocking the full potential of this important dipeptide.

Part 1: Unraveling the Solubility Profile of Boc-His-Gly-OH

The solubility of a peptide is a complex interplay of its amino acid composition, protecting groups, and the physicochemical properties of the solvent. While specific quantitative solubility data for Boc-His-Gly-OH is not extensively documented in publicly available literature, a robust predictive understanding can be derived from the behavior of analogous Boc-protected dipeptides.

Theoretical and Practical Solubility Considerations

Boc-protected amino acids and short peptides are characteristically soluble in a range of organic solvents.[2] The presence of the bulky, non-polar Boc group significantly contributes to this organic solubility. Conversely, their solubility in aqueous media is often limited.

Table 1: Predicted Qualitative Solubility of Boc-His-Gly-OH

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Field Insights
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are excellent at disrupting intermolecular hydrogen bonds that can lead to aggregation, a common cause of poor solubility in peptides.[3] For a similar dipeptide, Boc-Leu-Leu-OH, solubility is reported to be around 30 mg/mL in DMF and 10 mg/mL in DMSO.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe non-polar nature of these solvents is compatible with the Boc protecting group.
Alcohols Methanol, EthanolModerateThese protic solvents can interact with the peptide backbone, but solubility may be lower than in polar aprotic solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferLow to Sparingly SolubleThe hydrophobic Boc group and the potential for zwitterionic interactions can limit solubility in water. Solubility will be highly dependent on pH.

For biological assays or aqueous-based reactions, a common and effective strategy is to first dissolve the peptide in a minimal volume of a strong organic solvent like DMSO or DMF, and then carefully dilute this stock solution into the desired aqueous buffer.[4]

Experimental Protocol for Determining the Solubility of Boc-His-Gly-OH

To establish a precise solubility profile, empirical determination is essential. The following protocol outlines a straightforward method for quantifying the solubility of Boc-His-Gly-OH in various solvents.

Objective: To determine the saturation solubility of Boc-His-Gly-OH in a selection of relevant solvents.

Materials:

  • Boc-His-Gly-OH

  • A selection of solvents (e.g., DMSO, DMF, Methanol, Water, PBS pH 7.4)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Boc-His-Gly-OH to a known volume of each solvent in separate vials.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Place the vials in a thermostatic shaker set at a controlled temperature (e.g., 25°C) and agitate for 24 hours to allow the solution to reach equilibrium.

  • Sample Clarification:

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Quantification by HPLC:

    • Carefully withdraw a known volume of the supernatant from each vial, being cautious not to disturb the pellet.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by a calibrated HPLC method (see Part 3.2 for a sample method).

    • Determine the concentration of Boc-His-Gly-OH in the supernatant by comparing the peak area to a standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of Boc-His-Gly-OH in that solvent, typically expressed in mg/mL or mM.

Part 2: A Deep Dive into the Stability of Boc-His-Gly-OH

The chemical stability of Boc-His-Gly-OH is paramount for its storage, handling, and the integrity of experimental results. Degradation can lead to the formation of impurities, a loss of potency, and potentially altered biological activity. The primary degradation pathways to consider are hydrolysis, oxidation, photodegradation, and racemization.

Hydrolytic Degradation: The Role of pH and Temperature

The hydrolysis of the amide bond between histidine and glycine is a major potential degradation pathway.[5] The rate of this hydrolysis is highly dependent on both pH and temperature.

  • Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the peptide bond can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[5]

  • Alkaline Conditions (pH > 7): In alkaline solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond, leading to rapid hydrolysis.[5]

  • Neutral to Mildly Acidic Conditions (pH 4-6): Peptides generally exhibit their maximum stability in this pH range, where both acid and base-catalyzed hydrolysis are minimized.[5]

The rate of hydrolysis increases exponentially with temperature, following the Arrhenius equation. Therefore, elevated temperatures will significantly accelerate the degradation of Boc-His-Gly-OH.[5]

Oxidative Degradation: The Vulnerability of the Histidine Residue

The imidazole side chain of histidine is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) and metal ions.[1][6] Oxidation can lead to the formation of 2-oxo-histidine and other degradation products, which can alter the peptide's conformation and biological function.

Photodegradation: The Impact of Light Exposure

Exposure to light, particularly in the UV range, can induce the degradation of peptides containing photosensitive residues like histidine.[7][8] This can lead to the formation of various photoproducts. Therefore, it is crucial to protect Boc-His-Gly-OH from light during storage and handling.

Racemization: A Concern for Stereochemical Integrity

Histidine is one of the amino acids most prone to racemization (the conversion of the L-isomer to a mixture of L- and D-isomers), especially during peptide synthesis when the carboxylic acid is activated for coupling.[9][10][11] While racemization is less of a concern for the stability of the final dipeptide under normal storage conditions, it can be induced by extreme pH and heat.

Part 3: Forced Degradation Studies and Stability-Indicating Methods

To comprehensively understand the stability profile of Boc-His-Gly-OH, forced degradation (stress testing) studies are indispensable. These studies are a regulatory requirement in drug development and provide critical insights into potential degradation products and pathways.

Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade Boc-His-Gly-OH under various stress conditions to identify the likely degradation products and establish the stability-indicating nature of an analytical method.

Objective: To generate potential degradation products of Boc-His-Gly-OH under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • Boc-His-Gly-OH

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Boc-His-Gly-OH in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points (e.g., 1, 4, 8 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid Boc-His-Gly-OH and the stock solution in an oven at 60°C for 7 days.

    • Photolytic Degradation: Expose the solid Boc-His-Gly-OH and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample and, if necessary, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (in this case, Boc-His-Gly-OH) without interference from any degradation products, process impurities, or other components.

Objective: To develop an HPLC method that can separate Boc-His-Gly-OH from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes) is a good starting point for method development.[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 220 nm

  • Column Temperature: 30°C

The chromatograms from the forced degradation studies should be examined to ensure that the main Boc-His-Gly-OH peak is well-resolved from any new peaks that appear due to degradation.

Part 4: Visualization of Key Concepts and Workflows

Logical Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start with Boc-His-Gly-OH sol_predict Predict Solubility (Organic vs. Aqueous) sol_start->sol_predict sol_exp Experimental Determination (Saturation Method) sol_predict->sol_exp sol_quant Quantify by HPLC sol_exp->sol_quant sol_result Solubility Data (mg/mL) sol_quant->sol_result stab_start Start with Boc-His-Gly-OH forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_deg hplc_dev Develop Stability-Indicating HPLC Method forced_deg->hplc_dev In Parallel analysis Analyze Stressed Samples forced_deg->analysis hplc_dev->analysis profile Establish Degradation Profile analysis->profile

Caption: A logical workflow for the comprehensive assessment of the solubility and stability of Boc-His-Gly-OH.

Potential Degradation Pathways of Boc-His-Gly-OH

G cluster_degradation Degradation Pathways cluster_products Potential Products main Boc-His-Gly-OH hydrolysis Hydrolysis (Amide Bond Cleavage) main->hydrolysis H⁺ / OH⁻, ΔT oxidation Oxidation (Histidine Side Chain) main->oxidation [O] photodegradation Photodegradation main->photodegradation racemization Racemization (Histidine α-carbon) main->racemization Extreme pH, ΔT prod_hydrolysis Boc-His-OH + Glycine hydrolysis->prod_hydrolysis prod_oxidation Boc-(2-oxo-His)-Gly-OH oxidation->prod_oxidation prod_photo Various Photoproducts photodegradation->prod_photo prod_racemization Boc-D-His-Gly-OH racemization->prod_racemization

Caption: An overview of the potential chemical degradation pathways for Boc-His-Gly-OH.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of Boc-His-Gly-OH is not merely an academic exercise; it is a fundamental prerequisite for its successful application in research and development. This guide has synthesized the available knowledge on analogous compounds and provided a predictive framework for the behavior of Boc-His-Gly-OH.

Key Recommendations:

  • Storage: Boc-His-Gly-OH should be stored at or below -20°C, desiccated, and protected from light to minimize degradation.

  • Handling: When preparing solutions, especially for aqueous applications, it is advisable to create a concentrated stock in a suitable organic solvent like DMSO or DMF and then dilute as needed.

  • Experimental Design: For any new application, it is highly recommended to empirically determine the solubility in the specific solvent system being used. Furthermore, if the stability of Boc-His-Gly-OH is critical to the experimental outcome, a preliminary stability assessment under the planned experimental conditions is warranted.

By adhering to these principles and utilizing the provided protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy. III: Racemization Studies and Water-Based Synthesis of Histidine-Containing Peptides. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • The influence of the kinetics of self-assembly on the properties of dipeptide hydrogels. National Library of Medicine. [Link]

  • N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. ACS Publications. [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. [Link]

  • Photo-oxidation of histidine peptides yields high concentrations of unstable peroxides. International Atomic Energy Agency. [Link]

  • The pH-Rate Profile for the Hydrolysis of a Peptide Bond. ACS Publications. [Link]

  • Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration. National Library of Medicine. [Link]

  • Selective oxidation of histidine residues in proteins or peptides through the copper(II)-catalysed autoxidation of glucosone. National Library of Medicine. [Link]

  • Selective Photooxidation of Histidine Residues in Polypeptide Chain Elongation Factor Tu From E. Coli. PubMed. [Link]

  • pH-rate profiles of hydrolysis of various peptides by AGP. ResearchGate. [Link]

  • Histidine and lysine as targets of oxidative modification. ResearchGate. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ChemRxiv. [Link]

  • Dual behavior of histidine during sensitized photo-oxidation of model compounds and proteins. ResearchGate. [Link]

  • Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. ACS Publications. [Link]

  • Supplementary information. The Royal Society of Chemistry. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • Boc-His(Trt)-Gly-OH. CsBioChina. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Merel. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. National Library of Medicine. [Link]

Sources

Exploratory

An In-depth Technical Guide to Boc-His-Gly-OH as a Dipeptide Building Block

Abstract The strategic incorporation of histidine residues into peptide sequences is a frequent challenge in synthetic peptide chemistry, primarily due to the propensity of histidine to undergo racemization during activa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of histidine residues into peptide sequences is a frequent challenge in synthetic peptide chemistry, primarily due to the propensity of histidine to undergo racemization during activation. The use of pre-formed dipeptide building blocks represents a robust strategy to mitigate this and other side reactions, enhancing the efficiency and purity of the final peptide product. This technical guide provides an in-depth exploration of Nα-(tert-butyloxycarbonyl)-L-histidyl-glycine (Boc-His-Gly-OH), a pivotal dipeptide building block. We will dissect the chemical rationale behind its design, provide detailed protocols for its application in both solid-phase and solution-phase peptide synthesis, and discuss the critical parameters that ensure its successful implementation in research and drug development.

The Strategic Imperative for Dipeptide Building Blocks: The Case of Histidine

The synthesis of peptides, particularly those with complex sequences, is often fraught with challenges that can compromise yield and purity. One of the most persistent issues is the racemization of amino acid residues during the coupling step. Histidine is notoriously susceptible to this side reaction.[1] The imidazole ring's Nπ nitrogen can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, severely impacting the biological activity of the final peptide.[1][2]

To circumvent this, chemists have developed various strategies, including the use of specialized coupling reagents and side-chain protecting groups for the histidine imidazole ring.[3][4] While effective, these methods can add complexity and cost to the synthesis. An elegant and highly effective alternative is the use of pre-formed dipeptide building blocks. By coupling a dipeptide like Boc-His-Gly-OH, the chiral center of the histidine residue is not directly activated, thus significantly suppressing the risk of racemization.

Boc-His-Gly-OH: A Molecular Blueprint for Efficiency

Boc-His-Gly-OH is a dipeptide composed of L-histidine and glycine. The N-terminus of histidine is protected by a tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group that is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).[5][6] The C-terminus is a free carboxylic acid, ready for coupling to the N-terminus of the growing peptide chain.

The Role of the Boc Protecting Group

The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).[7][8] This differential stability is the foundation of Boc-based SPPS, allowing for the selective deprotection of the Nα-amino group at each cycle of peptide elongation.[5]

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9][10] The removal, or deprotection, is an acidolysis reaction that generates a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[5]

The Significance of the Histidine-Glycine Sequence

The His-Gly sequence is found in numerous biologically active peptides. The strategic advantage of using Boc-His-Gly-OH lies in the nature of the C-terminal glycine residue. Glycine is the only achiral proteinogenic amino acid, meaning it has no stereocenter. When Boc-His-Gly-OH is activated at its C-terminal carboxyl group for coupling, there is no risk of racemization at the glycine residue. This simplifies the reaction and ensures the stereochemical integrity of the incorporated dipeptide unit.

Furthermore, the presence of the His-Gly motif can be crucial for the biological function of a peptide, influencing its conformation, receptor binding, and enzymatic stability.

Side-Chain Protection of Histidine

While using the dipeptide block minimizes racemization of the histidine residue, the imidazole side chain still requires protection to prevent side reactions, such as acylation, during synthesis. In the context of Boc-His-Gly-OH, the imidazole nitrogen is often protected with a group that is stable to the conditions of Nα-Boc deprotection but can be removed during the final cleavage step. Common protecting groups for the histidine side chain in Boc chemistry include:

  • Tosyl (Tos): Removed by strong acids like HF, but can be unstable to HOBt, which is often used in coupling reactions.[3]

  • Dinitrophenyl (Dnp): Stable to most synthesis and cleavage conditions, requiring a separate thiolysis step for removal.[3]

  • Benzyloxymethyl (Bom): Offers excellent suppression of racemization but can be more expensive.[3]

  • Trityl (Trt): A bulky protecting group that offers good protection and is removed by acidolysis.[11]

  • tert-Butoxycarbonyl (Boc): Can also be used to protect the imidazole ring. However, this group is removed during the Nα-Boc deprotection step, making Boc-His(Boc)-Gly-OH suitable for introducing the dipeptide near the N-terminus of a peptide.[2][3]

The choice of the side-chain protecting group depends on the overall synthetic strategy and the specific sequence of the target peptide. For the remainder of this guide, we will refer to Boc-His(PG)-Gly-OH, where "PG" denotes a suitable side-chain protecting group.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a well-established methodology for the synthesis of peptides. The use of Boc-His(PG)-Gly-OH as a dipeptide building block seamlessly integrates into this workflow.

General Boc-SPPS Workflow

The following diagram illustrates a typical cycle for the incorporation of a single amino acid in Boc-SPPS. The incorporation of the Boc-His(PG)-Gly-OH dipeptide follows the same fundamental steps.

Boc_SPPS_Cycle Start Resin-Bound Peptide (Free N-terminus) Coupling Coupling: Add Boc-His(PG)-Gly-OH, Coupling Reagent (e.g., DCC/HOBt) Start->Coupling 1. Wash1 Wash (e.g., DMF, DCM) Coupling->Wash1 2. Deprotection Nα-Boc Deprotection: Treat with TFA in DCM Wash1->Deprotection 3. Wash2 Wash (e.g., DCM, IPA) Deprotection->Wash2 4. Neutralization Neutralization: Treat with Base (e.g., DIEA) Wash2->Neutralization 5. Wash3 Wash (e.g., DCM) Neutralization->Wash3 6. End Resin-Bound Peptide (His-Gly added) Wash3->End Cycle Complete

Caption: A typical workflow for a single cycle in Boc-SPPS.

Detailed Experimental Protocol: Incorporation of Boc-His(Tos)-Gly-OH

This protocol outlines the steps for coupling Boc-His(Tos)-Gly-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • Boc-His(Tos)-Gly-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DCM for 1-2 hours in a suitable reaction vessel.

  • Pre-activation of the Dipeptide:

    • In a separate vessel, dissolve Boc-His(Tos)-Gly-OH (2-3 equivalents relative to the resin substitution) and HOBt (2-3 equivalents) in DMF.

    • Add DCC (2-3 equivalents) in DCM to the dipeptide solution.

    • Allow the mixture to pre-activate for 10-15 minutes at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling:

    • Filter the pre-activated dipeptide solution to remove the DCU precipitate and add the filtrate to the swollen resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test, such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group from the newly added histidine residue.

    • Drain the TFA solution and wash the resin with DCM (3 times), IPA (3 times), and finally DCM (3 times) to remove residual acid.

  • Neutralization:

    • Neutralize the resulting N-terminal trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5 times) to remove the DIEA and its salt.

The resin is now ready for the coupling of the next amino acid or dipeptide in the sequence.

Quantitative Data: Coupling Efficiency

The use of a pre-formed dipeptide can lead to higher coupling efficiencies and purer crude products compared to the stepwise addition of the individual amino acids, especially when dealing with difficult sequences.

Coupling StrategyCrude Peptide Purity (HPLC)Racemization of HistidineNotes
Stepwise: Boc-Gly-OH then Boc-His(Tos)-OH85-90%5-10%Dependent on coupling conditions for Histidine.
Dipeptide: Boc-His(Tos)-Gly-OH>95%<1%Racemization is significantly suppressed.

Note: These are representative values and can vary depending on the specific peptide sequence and synthesis conditions.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups. In Boc chemistry, this is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[8]

Caution: HF is an extremely hazardous and corrosive chemical that requires specialized equipment and stringent safety precautions.

Protocol: HF Cleavage

  • Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Scavengers: Place the dried resin in a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive residues from side reactions caused by carbocations generated during cleavage.

  • Cleavage: Cool the apparatus to -5 to 0 °C and carefully condense anhydrous HF into the reaction vessel. Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing: Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

  • Isolation: Isolate the peptide by filtration or centrifugation.

  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Self-Validating System for Peptide Synthesis

The use of Boc-His-Gly-OH as a dipeptide building block offers a robust and efficient solution to the challenges associated with histidine incorporation in peptide synthesis. By circumventing the direct activation of the histidine carboxyl group, this strategy effectively minimizes racemization, a critical factor for ensuring the biological activity of the final peptide. The protocols outlined in this guide provide a framework for the successful application of this dipeptide, leading to higher purity crude products and more reliable synthetic outcomes. This approach exemplifies a self-validating system where the inherent chemical logic of the building block itself mitigates a major potential side reaction, thereby enhancing the overall integrity of the synthetic process.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 20, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 20, 2026, from [Link]

  • Jaeger, E., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 501-510. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved March 20, 2026, from [Link]

  • Merel, A. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved March 20, 2026, from [Link]

  • Advent. (n.d.). Boc-(Gly)₄-OH: Standard for Peptide Research. Retrieved March 20, 2026, from [Link]

  • Ichikawa, S., et al. (2022). Total Synthesis, Antibacterial Activity, and Structural Analysis of Atratumycin and Its Analogues. Organic Letters, 24(12), 2261–2266. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-His(Trt)-Gly-OH. PubChem. Retrieved March 20, 2026, from [Link]

  • Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. [Link]

  • Frontiers in Nutrition. (2021). The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway. Frontiers. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved March 20, 2026, from [Link]

  • Miller, R. S., et al. (2016). Evaluation of the Ser-His Dipeptide, a Putative Catalyst of Amide and Ester Hydrolysis. Organic Letters, 18(15), 3650–3653. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-His(Boc)-Aib-Glu(OtBu)-Gly-OH. PubChem. Retrieved March 20, 2026, from [Link]

Sources

Foundational

Structural Causality: The Molecular Logic of Boc-His-Gly-OH

Engineering Bioactivity: The Strategic Applications of Boc-His-Gly-OH in Metallodrug Design and Biomanufacturing Boc-His-Gly-OH (CAS 1998701-32-8) is a highly specialized, orthogonally protected dipeptide building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Bioactivity: The Strategic Applications of Boc-His-Gly-OH in Metallodrug Design and Biomanufacturing

Boc-His-Gly-OH (CAS 1998701-32-8) is a highly specialized, orthogonally protected dipeptide building block utilized in advanced biochemical synthesis[],[2]. To understand its utility, one must analyze the causality behind its specific molecular architecture:

  • The Boc (tert-butyloxycarbonyl) Group: Beyond its primary role as an acid-labile N-terminal protecting group during peptide synthesis[], the bulky, hydrophobic tert-butyl moiety provides critical lipophilicity. In metallodrug applications, this lipophilicity enhances cellular membrane permeability and facilitates hydrophobic interactions with the minor groove of DNA[4].

  • The Histidine (His) Residue: The imidazole side chain (pKa ~6.0) is a versatile biochemical tool. It acts as a potent ligand for transition metals (e.g., Cu²⁺, Zn²⁺) and functions as a proton shuttle, enabling acid-base catalysis essential for the hydrolytic cleavage of phosphodiester bonds[5].

  • The Glycine (Gly) Spacer: Glycine is achiral and lacks a side chain, providing maximum conformational flexibility. This flexibility is the causal factor that allows the adjacent histidine's imidazole ring to rotate freely and adopt the optimal geometry for metal coordination without steric clash[6].

De Novo Design of Metallodrugs and DNA Cleavage Agents

One of the most profound applications of the Boc-His-Gly motif is in the development of chemotherapeutic metallodrugs. Traditional DNA cleavage agents rely on oxidative mechanisms that require exogenous coreactants (like H₂O₂), which are often limited in hypoxic tumor microenvironments.

By synthesizing complexes such as [Cu(II)(Boc-His-Gly-His-OMe)2]2+, researchers leverage the His-Gly motif to create hydrolytic DNA cleavage agents[4],[7]. The Cu(II) center, coordinated by the imidazole rings, acts as a Lewis acid to activate water molecules. The resulting hydroxide nucleophile attacks the phosphodiester backbone of DNA, cleaving plasmid DNA at micromolar concentrations under physiological conditions[4].

Pathway A Boc-His-Gly-OH Precursor B Cu(II) Coordination via Imidazole A->B C DNA Intercalation (Minor Groove) B->C D Lewis Acid Activation of H2O C->D E Hydrolytic Phosphodiester Cleavage D->E

Caption: Mechanism of Cu(II)-Boc-His-Gly mediated hydrolytic DNA cleavage.

Synthesis of Artificial Metalloproteins (Picket-Fence Porphyrins)

Boc-His-Gly-OH derivatives are critical in synthesizing artificial proteins, specifically histidine-containing porphyrins designed to mimic the oxygen-transport and catalytic functions of hemoglobin and cytochromes.

When attempting to attach the His-Gly moiety to an α,α,α,α-meso-tetra(o-aminophenyl)porphyrin (TAPP) core, direct fragment condensation of the intact Boc-His-Gly-OH dipeptide fails entirely due to severe steric hindrance at the porphyrin reaction sites[6]. Therefore, the synthesis mandates a stepwise elongation strategy. Glycine must be coupled first to act as a flexible spacer, followed by the coupling of a protected histidine (e.g., Boc-His(Tos)-OH)[6].

Workflow N1 TAPP Core + Boc-Gly-OH N2 WSCI Coupling & TFA Deprotection N1->N2 N3 (Gly)4-TAPP Intermediate N2->N3 N4 Coupling: Boc-His(Tos)-OH N3->N4 N5 (Boc-His(Tos)-Gly)4-TAPP N4->N5 N6 Tos Cleavage -> (Boc-His-Gly)4-TAPP N5->N6

Caption: Stepwise elongation workflow for (Boc-His-Gly)4-TAPP synthesis.

Biomanufacturing: Cell Culture Media Supplementation

Beyond structural chemistry, the deprotected His-Gly dipeptide—derived directly from Boc-His-Gly-OH—is a potent supplement in biomanufacturing. In the production of recombinant monoclonal antibodies using Chinese Hamster Ovary (CHO) cells, supplementing chemically defined media with His-Gly significantly outperforms the addition of free amino acids[8].

The causality lies in cellular transport mechanisms: dipeptides are imported via high-efficiency transporters (like hPepT1) rather than competitive single-amino-acid transporters[5]. This prevents the rapid accumulation of toxic ammonia byproducts, extending culture viability and increasing overall protein titer by more than 10% compared to unsupplemented controls[8].

Quantitative Data Summaries

Table 1: DNA Binding and Cleavage Profile of Cu(II)-Boc-His-Gly Complexes [4]

Parameter Value / Observation Mechanistic Significance
Absorption Band (UV-Vis) 577 nm Confirms square-planar geometry around the Cu(II) center.

| Intrinsic Binding Constant ( Kb​ ) | 1.2×102 M−1 | Optimal for rapid diffusion and intercalation on a pharmacological time scale. | | Cleavage Target | pUC-19 Plasmid DNA | Demonstrates endonucleolytic capability. | | Cleavage Mechanism | Hydrolytic | Operates effectively under physiological conditions without exogenous oxidants. |

Table 2: Impact of Dipeptide Supplementation on CHO Cell Recombinant Protein Titer [8]

Supplement (1 g/L) Relative Titer Improvement Impact on Cell Viability
Control (No Dipeptide) Baseline (100%) Standard decline over 14 days
Ala-His + 5% to 8% Moderate improvement
His-Gly > +10% Significant extension of viability

| Tyr-His | + 15% | High improvement (synergistic with His-Gly) |

Self-Validating Experimental Methodologies

Protocol 1: Synthesis and Validation of Cu(II)-Boc-Peptide Cleavage Agents

Objective: Synthesize [Cu(II)(Boc-His-Gly-His-OMe)2]2+ and validate its coordination geometry.

  • Peptide Assembly : Dissolve Boc-His-Gly-OH (1.0 eq) and H-His-OMe (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation : Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) at 0°C. Add N,N-diisopropylethylamine (DIPEA) to adjust the pH to ~8.0. Stir for 24 hours at room temperature.

  • System Validation Checkpoint 1 : Extract the product into ethyl acetate, wash with 5% citric acid and 5% NaHCO₃. Analyze the organic layer via RP-HPLC. Proceed only if purity is >95%; the presence of unreacted Boc-His-Gly-OH indicates incomplete coupling.

  • Metal Coordination : Dissolve the purified tripeptide in aqueous methanol. Add Cu(ClO₄)₂·6H₂O (0.5 eq) dropwise under continuous stirring.

  • System Validation Checkpoint 2 : Monitor the reaction via UV-Vis spectroscopy. The successful formation of the 1:2 Cu(II) complex is self-validated by the emergence of a distinct d-d transition absorption band at 577 nm, confirming the square-planar geometry[4].

Protocol 2: Stepwise Synthesis of (Boc-His-Gly)₄-TAPP

Objective: Overcome steric hindrance to functionalize a porphyrin core with metal-binding His-Gly motifs.

  • Spacer Coupling : React α,α,α,α-TAPP with Boc-Gly-OH in CH₂Cl₂ using WSCI·HCl as the coupling reagent to yield (Boc-Gly)₄-TAPP[6].

  • Deprotection : Cleave the Boc group using trifluoroacetic acid (TFA) and thioanisole in CH₂Cl₂ to expose the N-terminus, yielding (Gly)₄-TAPP.

  • Histidine Coupling : Introduce Boc-His(Tos)-OH to the (Gly)₄-TAPP intermediate using WSCI·HCl.

  • System Validation Checkpoint 1 : Attempting this step with an unprotected imidazole ring will result in side reactions. The use of the Tosyl (Tos) protecting group on the imidazole τ -nitrogen is mandatory to ensure directed coupling[6].

  • Final Cleavage : Remove the Tos group using 1-hydroxybenzotriazole (HOBt) in THF to yield (Boc-His-Gly)₄-TAPP[6].

  • System Validation Checkpoint 2 : Analyze the final product via ¹H NMR (500 MHz, DMSO-d6). The complete disappearance of the aromatic Tosyl proton signals confirms the successful deprotection of the imidazole ring, validating the availability of the metal-binding site.

References

  • Reddy, P. R., et al. (2009). "A 1 : 2 Copper(II)–Tripeptide Complex for DNA Binding and Cleavage Agent under Physiological Conditions". Chemistry & Biodiversity. Available at: [Link]

  • Bhyravbhatla, B., et al. (2012). "Dipeptides to enhance yield and viability from cell cultures". Merck Patent Gmbh (WO2012019160A1).
  • Vistoli, G. (2015). "Carnosine in the Context of Histidine-Containing Dipeptides". The Royal Society of Chemistry. Available at: [Link]

  • Fujii, et al. (1999). "Histidine Containing Porphyrins Directed for Two Metal Binding Sites". Chemistry Letters (Oxford University Press). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Liquid-Phase Synthesis of Boc-His-Gly-OH via an Orthogonal Bom/Bzl Protection Strategy

Target Audience: Researchers, Scientists, and Drug Development Professionals Target Molecule: Boc-His-Gly-OH (tert-butyloxycarbonyl-L-histidyl-glycine) Methodology: Liquid-Phase Peptide Synthesis (LPPS) Scientific Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Target Molecule: Boc-His-Gly-OH (tert-butyloxycarbonyl-L-histidyl-glycine) Methodology: Liquid-Phase Peptide Synthesis (LPPS)

Scientific Rationale & Strategic Design

The Challenge of Histidine in Peptide Synthesis

Synthesizing histidine-containing peptides presents a unique chemical challenge. The imidazole side chain of histidine is both nucleophilic and basic, making it highly prone to side-reactions such as acylation and side-chain-induced racemization during carboxyl activation[1]. If left unprotected, the π -nitrogen of the imidazole ring can attack the activated intermediate, leading to epimerization and reduced optical purity of the final peptide.

Orthogonal Protection: The Bom/Bzl Advantage

To engineer a self-validating and high-yielding protocol, we employ an orthogonal protection strategy utilizing Boc-His(Bom)-OH and H-Gly-OBzl .

  • Mechanistic Causality: The π -benzyloxymethyl (Bom) group effectively masks the imidazole nitrogen, completely prohibiting side-chain-induced racemization while maintaining a favorable solubility profile[2].

  • Self-Validating Deprotection: Both the Bom group on the histidine side-chain and the benzyl (Bzl) ester on the glycine C-terminus are highly susceptible to catalytic hydrogenolysis[3]. Conversely, the N- α -Boc group is completely stable under reductive conditions. This allows for a single-step, global deprotection that yields the target dipeptide without the need for harsh acidic cleavage (e.g., HF or TFA), which would otherwise destroy the Boc group.

Amide Activation Kinetics

For the coupling phase, the EDC/HOBt system is selected over traditional DCC. While DCC is effective, it generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely in solution-phase synthesis. EDC generates a water-soluble urea byproduct, allowing for rapid purification via simple aqueous extraction[4]. The addition of HOBt forms a highly reactive OBt-active ester, which suppresses the formation of oxazolones and ensures stereochemical integrity.

Process Workflows & Mechanisms

Workflow A Boc-His(Bom)-OH + H-Gly-OBzl B EDC/HOBt Coupling (DCM/DMF, 0°C to RT) A->B C Aqueous Workup (Liquid-Liquid Extraction) B->C D Boc-His(Bom)-Gly-OBzl (Purified Intermediate) C->D E Catalytic Hydrogenolysis (H2, Pd/C, MeOH) D->E F Filtration & Crystallization (Celite, Et2O) E->F G Boc-His-Gly-OH (Final Product) F->G

Figure 1: Liquid-phase synthesis workflow for Boc-His-Gly-OH via orthogonal deprotection.

Mechanism N1 Carboxylic Acid (Boc-His(Bom)-OH) N2 O-Acylisourea Intermediate (Highly Reactive) N1->N2 EDC·HCl Activation N3 OBt Active Ester (Racemization Suppressed) N2->N3 + HOBt (- Water-soluble Urea) N4 Amide Bond Formation (Boc-His(Bom)-Gly-OBzl) N3->N4 + H-Gly-OBzl (- HOBt regenerated)

Figure 2: EDC/HOBt-mediated carboxylic acid activation and amide bond formation.

Reagent Stoichiometry & Analytical Parameters

Table 1: Reagent Stoichiometry for 10 mmol Scale Coupling

ReagentRoleMW ( g/mol )EquivalentsMass / Volume
Boc-His(Bom)-OH N-protected Amino Acid375.41.003.75 g
H-Gly-OBzl·HCl C-protected Amino Acid201.61.052.12 g
EDC·HCl Coupling Agent191.71.202.30 g
HOBt Racemization Suppressant135.11.201.62 g
DIPEA Organic Base129.21.502.61 mL

Table 2: Expected Analytical Characterization of Boc-His-Gly-OH

ParameterExpected Result / SpecificationAnalytical Purpose
LC-MS (ESI+) [M+H]⁺ m/z ≈ 313.1Confirms molecular weight and successful global deprotection.
¹H-NMR (DMSO-d₆) Absence of aromatic benzyl protons (7.2–7.4 ppm). Presence of Boc t-butyl singlet (~1.3 ppm).Verifies complete removal of Bom and Bzl groups; confirms intact Boc.
RP-HPLC Single sharp peak (>95% AUC)Assesses chemical purity and absence of epimers.

Step-by-Step Experimental Protocol

Step 1: EDC/HOBt-Mediated Dipeptide Coupling
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-His(Bom)-OH (3.75 g, 10 mmol) and HOBt (1.62 g, 12 mmol) in a mixture of anhydrous DCM (30 mL) and DMF (10 mL) under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (2.30 g, 12 mmol) portion-wise. Stir for 15 minutes to allow the formation of the OBt active ester.

  • Amine Addition: In a separate vial, dissolve H-Gly-OBzl·HCl (2.12 g, 10.5 mmol) in a minimal amount of DMF (approx. 5 mL). Add DIPEA (2.61 mL, 15 mmol) to neutralize the hydrochloride salt. Add this solution dropwise to the activated ester mixture at 0 °C.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Monitor completion via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with Ethyl Acetate (100 mL).

  • Washing: Wash the organic layer sequentially with:

    • 5% aqueous NaHCO₃ (3 × 50 mL) to remove unreacted acid and HOBt.

    • Distilled water (2 × 50 mL) to remove DMF and the water-soluble EDC-urea byproduct.

    • Brine (1 × 50 mL).

    • Critical Insight: Avoid strong acidic washes (like 1M HCl). Although the Bom group reduces the basicity of the imidazole ring, strong acids can still protonate the heterocycle, causing the intermediate to partition into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate Boc-His(Bom)-Gly-OBzl as a viscous oil or foam.

Step 2: Global Deprotection via Catalytic Hydrogenolysis
  • Preparation: Dissolve the crude Boc-His(Bom)-Gly-OBzl intermediate in anhydrous Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 0.75 g, 15% w/w relative to the intermediate) to the solution.

    • Safety Caution: Pd/C is highly pyrophoric when dry. Always add it under a gentle blanket of inert gas (N₂ or Ar).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon apparatus. Stir the suspension vigorously at room temperature under 1 atm of H₂ for 3–5 hours.

  • Monitoring: Verify the complete cleavage of both the Bom and Bzl groups via LC-MS. The mass should shift from ~522 g/mol to ~312 g/mol .

  • Filtration: Purge the flask with N₂ to safely remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot Methanol (2 × 20 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to a minimal volume (~5 mL). Add cold diethyl ether (Et₂O) dropwise with vigorous stirring to precipitate the final product.

  • Collection: Filter the precipitate, wash with cold Et₂O, and dry under high vacuum to yield Boc-His-Gly-OH as a high-purity white powder.

References

  • Title: EP4201951A1 - Method for peptide synthesis Source: Google Patents URL: 1

  • Title: Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: 2

  • Title: Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation Source: MDMA.ch URL: 3

  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL: 4

Sources

Method

Application Note: Boc-His-Gly-OH as a Strategic Fragment in Metalloenzyme Inhibitor Discovery and Peptidomimetic Design

Executive Summary & Scientific Rationale In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from planar, sp2-hybridized heterocycles to sp3-enriched, biologically relevant motifs is a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from planar, sp2-hybridized heterocycles to sp3-enriched, biologically relevant motifs is a critical paradigm shift[1]. Boc-His-Gly-OH (N-alpha-t-Boc-L-histidylglycine) represents a highly versatile dipeptide fragment that bridges the gap between traditional small molecules and complex biologics.

The strategic pairing of Histidine and Glycine provides a dual-function pharmacophore: the imidazole ring of Histidine acts as a potent electron donor for transition metal chelation, while the achiral, side-chain-lacking Glycine provides unparalleled conformational flexibility[2]. This application note details the mechanistic utility of Boc-His-Gly-OH in targeting zinc-dependent metalloenzymes—such as Matrix Metalloproteinases (MMPs)—and provides self-validating protocols for its incorporation into modern drug discovery workflows.

The Mechanistic Advantage of the His-Gly Motif

The imidazole side chain of histidine is a privileged scaffold, frequently acting as an endogenous metal-binding domain in biological systems. In therapeutic development, poly-histidine-poly-glycine (pHpG) sequences have recently been identified as potent inhibitors of MMPs by directly disrupting active-site zinc coordination[2].

When utilizing Boc-His-Gly-OH as a starting fragment for FBDD:

  • Targeted Chelation: The Histidine imidazole ring selectively binds to the catalytic Zn2+ cofactor via non-covalent interactions, impairing metalloprotease activity[2].

  • Steric Freedom: The Glycine residue acts as an essential spacer. Because it lacks a side chain, it minimizes steric clashes within the narrow enzymatic pocket, allowing the Histidine to perfectly align with the target metal ion[2].

  • Lipophilic Shielding: The N-terminal tert-butyloxycarbonyl (Boc) protection is not merely a synthetic placeholder. It increases the overall lipophilicity of the fragment, which aids in membrane permeability during early-stage cellular assays and prevents premature N-terminal degradation by exopeptidases.

Mechanism MMP MMP Active Site Zn Catalytic Zn2+ Ion MMP->Zn Coordinates Inhibition Enzyme Inhibition (Disrupted Catalysis) Zn->Inhibition Blocked by Fragment His Histidine Imidazole Ring (Electron Donor) His->Zn Non-covalent Chelation Gly Glycine Spacer (Conformational Flexibility) Gly->His Positions in Pocket

Caption: Mechanism of metalloenzyme inhibition via Zinc chelation by the His-Gly dipeptide fragment.

Solid-Phase Synthesis and Histidine Protection Causality

The synthesis of histidine-containing peptidomimetics presents a notorious synthetic hurdle: racemization . During carboxyl activation, the lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton and leading to the formation of a planar enolate intermediate[3]. This results in the incorporation of the D-isomer, severely compromising the stereochemical purity and biological activity of the resulting candidate[3].

Choosing the correct side-chain protection is a delicate balancing act. While groups like Bom (benzyloxymethyl) offer superior racemization suppression, they require harsh, highly toxic cleavage conditions (e.g., anhydrous HF)[3]. Conversely, utilizing Boc-His(Boc)-OH provides a highly stable intermediate under the basic conditions of coupling, while allowing for simultaneous global deprotection and cleavage using standard acidolytic protocols[4],[5].

Quantitative Data Summaries

Table 1: Comparative Efficacy of Histidine Protecting Groups in Boc-SPPS
Protecting GroupRacemization SuppressionCleavage ConditionPrimary Application in FBDD
Boc-His(Boc)-OH HighTFA (Simultaneous)Short fragments, rapid SAR generation
Boc-His(Bom)-OH Very HighHF / TFMSAComplex therapeutic candidates
Boc-His(Dnp)-OH ModerateThiolysis (Pre-cleavage)Long sequence synthesis
Boc-His(Tos)-OH LowHFRoutine, non-sensitive sequences
(Data synthesized from comparative peptide chemistry standards[3],[5])
Table 2: Representative Binding Profiles for His-Gly Motifs against MMP-1
Compound / FragmentModalityTargetBinding MetricMechanism of Action
Boc-His-Gly-OH Dipeptide FragmentMMP-1High μM (Kd)Weak baseline Zn2+ chelation
pHpG-H5 Peptide Optimized PolypeptideMMP-1Low μM (IC50)Multivalent Zn2+ disruption
Batimastat Small Molecule (Control)Broad MMPLow nM (IC50)Hydroxamate-Zn2+ chelation
(Binding profiles extrapolated from pHpG peptide characterization studies[2])

Experimental Protocols

Protocol A: Solid-Phase Incorporation of Boc-His-Gly-OH into Peptidomimetic Libraries

Causality & Validation: This protocol utilizes in situ neutralization with HBTU/DIEA to minimize the time the activated amino acid spends in a basic environment, thereby suppressing racemization. The system is self-validating via the Kaiser test, which provides a binary colorimetric readout of coupling success.

Materials:

  • Merrifield or PAM Resin (0.5 - 1.0 mmol/g substitution)[5].

  • Boc-His-Gly-OH fragment building block[6].

  • Coupling Reagents: HBTU, N,N-Diisopropylethylamine (DIEA).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Workflow:

  • Resin Swelling: Suspend 1.0 g of PAM resin in DCM for 30 minutes to maximize surface area exposure and polymer matrix expansion.

  • Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group of the preceding amino acid[5].

    • Validation: The resin must test positive (blue) in the Kaiser test, indicating the presence of free primary amines.

  • Washing: Wash the resin stringently with DCM (3x) and DMF (3x) to remove residual acid.

  • Activation & Coupling: In a separate vial, dissolve 3.0 equivalents of Boc-His-Gly-OH and 2.9 equivalents of HBTU in DMF. Add 6.0 equivalents of DIEA to initiate activation (the solution will turn slightly yellow). Immediately transfer this mixture to the resin.

  • Reaction: Agitate the suspension at room temperature for 45-60 minutes.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF. Perform a Kaiser test. A negative result (yellow/colorless) confirms complete coupling. If positive (blue), repeat steps 4-5.

  • Cleavage: Cleave the final peptidomimetic from the resin using anhydrous HF or a TFA scavenger cocktail, depending on the specific side-chain protections utilized downstream[5].

Protocol B: High-Throughput Thermal Shift Assay (TSA) for Metalloenzyme Binding

Causality & Validation: To validate Boc-His-Gly-OH as a functional fragment, its binding to the target enzyme (e.g., MMP-1) must be quantified. A Thermal Shift Assay (fluorimetric) is chosen because it directly measures the thermodynamic stabilization of the protein upon fragment binding, independent of enzymatic turnover.

Materials:

  • Recombinant MMP-1 catalytic domain (10 μM final concentration).

  • Boc-His-Gly-OH fragment library (titrated from 10 μM to 1 mM).

  • SYPRO Orange dye (5000x stock).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a master mix containing 10 μM MMP-1 and 5x SYPRO Orange in Assay Buffer.

    • Causality: SYPRO Orange is highly fluorescent only when bound to hydrophobic regions that are exposed during protein unfolding.

  • Fragment Dispensing: In a 96-well qPCR plate, dispense varying concentrations of the Boc-His-Gly-OH fragment (10 μM to 1 mM) to establish a dose-response curve. Include a DMSO-only negative control and a Batimastat positive control.

  • Incubation: Add 18 μL of the Master Mix to 2 μL of the fragment solution in each well. Seal the plate and incubate at room temperature for 15 minutes to allow non-covalent chelation to reach thermodynamic equilibrium.

  • Thermal Melting: Subject the plate to a linear temperature gradient from 25°C to 95°C at a rate of 1°C/minute using a qPCR machine.

  • Data Analysis: Monitor fluorescence (Ex: 490 nm, Em: 530 nm). Calculate the melting temperature (Tm) as the inflection point of the melt curve.

  • System Validation: The assay is considered valid if the positive control (Batimastat) induces a ΔTm of >+5°C, and the negative control yields a consistent baseline Tm. A positive hit for the His-Gly fragment is defined as a dose-dependent positive ΔTm, indicating structural stabilization via Zinc chelation.

FBDD_Workflow A Boc-His-Gly-OH Fragment Library B Primary Screening (Thermal Shift Assay) A->B Screened against C Zinc-Dependent Metalloenzyme (MMP-1) B->C Target Interaction D Hit Validation (Dose-Response ΔTm) B->D Active Hits E Lead Optimization (Peptidomimetic Extension) D->E Structural Evolution

Caption: Fragment-based drug discovery workflow utilizing Boc-His-Gly-OH for metalloenzyme targeting.

References

  • Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)-OH: Application Notes and Protocols. BenchChem.
  • A Researcher's Guide to Histidine Protection Strategies in Boc-SPPS. BenchChem.
  • Boc-His-Gly-OH, 98% | 1998701-32-8. J&K Scientific.
  • Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. NIH / PMC.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute.

Sources

Application

Application Note: Protecting Group Strategies for the Histidine Side Chain in the Synthesis of Boc-His-Gly-OH

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Executive Summary The synthesis of short, fully protected peptide buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Executive Summary

The synthesis of short, fully protected peptide building blocks such as Boc-His-Gly-OH presents a unique intersection of synthetic challenges. Histidine is notoriously prone to base-catalyzed racemization and side-chain acylation, necessitating robust imidazole protection[1]. Furthermore, the requirement to retain the N-terminal tert-butyloxycarbonyl (Boc) group in the final dipeptide acid strictly prohibits the use of standard Boc/Benzyl solid-phase peptide synthesis (SPPS) protocols, which rely on harsh hydrofluoric acid (HF) cleavage[2]. This application note details the causality behind histidine racemization, evaluates common Boc-compatible protecting groups, and provides a self-validating, orthogonal synthetic protocol utilizing Boc-His(Dnp)-OH on a hyper-acid-sensitive resin.

Mechanistic Basis of Histidine Racemization

The primary challenge in incorporating histidine during peptide synthesis is the nucleophilic and basic nature of its imidazole side chain. During the activation of the histidine carboxyl group (e.g., via carbodiimides), the unprotected lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring is positioned in close spatial proximity to the α-carbon[1].

This Nπ acts as an intramolecular base, abstracting the α-proton to form a planar, achiral enolate intermediate[1][3]. Subsequent reprotonation of this enolate can occur from either stereochemical face, resulting in severe epimerization and yielding a mixture of L- and D-histidine enantiomers in the peptide sequence[1]. While urethane protecting groups (like Boc) suppress racemization via the oxazolone pathway, they do not prevent this imidazole-driven enolate mechanism, making side-chain protection mandatory[4].

Racemization A Activated Histidine (Carboxyl Activated) B Intramolecular Base Abstraction by Imidazole Nπ A->B Nucleophilic attack C Planar Achiral Enolate Intermediate B->C α-proton loss D Reprotonation (Face A) C->D E Reprotonation (Face B) C->E F L-Histidine (Retention) D->F G D-Histidine (Epimerization) E->G

Mechanism of base-catalyzed histidine racemization via the achiral enolate intermediate.

Evaluation of Histidine Protecting Groups

In Boc chemistry, the choice of the imidazole protecting group dictates the entire synthetic route and cleavage strategy. The three most common derivatives are compared below:

Table 1: Comparison of Histidine Protecting Groups in Boc Chemistry

Protecting GroupProtection SiteStability to TFACleavage ReagentRacemization SuppressionOrthogonality for Boc-Retention
Tos (Tosyl)Nτ / N-imStableHF or HOBt[5]ModeratePoor (HF destroys N-Boc)
Bom (Benzyloxymethyl)StableHF[2]Very High[6]Poor (HF destroys N-Boc)
Dnp (2,4-Dinitrophenyl)StableThiophenol[7]Moderate to HighExcellent (Orthogonal to acid)

Data synthesized from established SPPS methodologies[2][5][6][7][8].

Strategic Rationale: The Orthogonal 2-CTC / Dnp System

To synthesize Boc-His-Gly-OH , the final product must retain the N-terminal Boc group and yield a free C-terminal carboxylic acid.

The Synthetic Paradox:

  • Standard Boc SPPS utilizes TFA for deprotection and HF for final cleavage[2]. HF (acidity function -11) will quantitatively strip the N-terminal Boc group, yielding H-His-Gly-OH instead of the target[2].

  • To preserve the Boc group, we must use a hyper-acid-sensitive solid support, such as 2-Chlorotrityl chloride (2-CTC) resin , which can be cleaved with ultra-mild 1% TFA[6].

  • However, if we load Boc-Gly-OH onto 2-CTC resin, the 50% TFA required to remove the Boc group for the next coupling will prematurely cleave the amino acid from the resin!

The Self-Validating Solution: We must employ a hybrid Fmoc/Boc strategy combined with orthogonal side-chain deprotection:

  • Step 1: Load Fmoc-Gly-OH onto the 2-CTC resin. The Fmoc group is removed with piperidine (a base), which leaves the acid-sensitive 2-CTC ester bond perfectly intact.

  • Step 2: Couple Boc-His(Dnp)-OH as the final residue.

  • Step 3: We cannot use Tos or Bom for the histidine side chain, as their removal requires HF, which would destroy the N-terminal Boc[2][8]. Instead, we use the Dnp group. Dnp is completely stable to acid but is easily removed via nucleophilic aromatic substitution using thiophenol on-resin[5][7].

  • Step 4: Cleave the dipeptide from the resin using 1% TFA. This ultra-mild acid cleaves the 2-CTC bond but leaves the N-terminal Boc group intact[6], yielding highly pure Boc-His-Gly-OH.

Workflow Step1 1. Load Fmoc-Gly-OH onto 2-CTC Resin Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. Couple Boc-His(Dnp)-OH (DIC / Oxyma Pure) Step2->Step3 Step4 4. Orthogonal Dnp Removal (20% Thiophenol/DMF) Step3->Step4 Step5 5. Ultra-Mild Cleavage (1% TFA in DCM) Step4->Step5 Step6 Target Dipeptide: Boc-His-Gly-OH Step5->Step6

Orthogonal solid-phase synthesis workflow for Boc-His-Gly-OH utilizing 2-CTC resin and thiolysis.

Detailed Experimental Protocol

Reagents Required
  • 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g)

  • Fmoc-Gly-OH and Boc-His(Dnp)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

  • Thiophenol, N,N-Diisopropylethylamine (DIEA), Piperidine

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA)

Step 1: Resin Loading
  • Swell 1.0 g of 2-CTC resin in anhydrous DCM for 30 minutes.

  • Dissolve 1.2 eq of Fmoc-Gly-OH and 3.0 eq of DIEA in a minimal volume of DCM.

  • Add the solution to the resin and agitate for 2 hours at room temperature.

  • Cap unreacted resin sites by adding 1 mL of HPLC-grade Methanol and agitating for 15 minutes.

  • Wash the resin thoroughly: DCM (3x), DMF (3x).

Step 2: Fmoc Deprotection
  • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin extensively: DMF (5x), DCM (3x), DMF (3x) to ensure complete removal of piperidine.

Step 3: Coupling of Boc-His(Dnp)-OH
  • Dissolve 3.0 eq of Boc-His(Dnp)-OH and 3.0 eq of Oxyma Pure in DMF.

  • Add 3.0 eq of DIC to the solution. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin and agitate for 1.5 to 2 hours at room temperature[7].

  • Verify coupling completion using the Ninhydrin (Kaiser) test. The beads should remain colorless.

  • Wash the resin: DMF (3x), DCM (3x).

Step 4: Orthogonal Dnp Removal (Thiolysis)

Caution: Thiophenol is highly toxic and malodorous. Perform strictly in a fume hood.

  • Suspend the peptide-resin in DMF (approx. 5 mL per gram of resin)[5].

  • Prepare a deprotection cocktail of 20% (v/v) thiophenol in DMF, containing 2-3 equivalents of DIEA to maintain slight basicity[9]. (Alternatively, 20 mmol thiophenol per millimole of His(Dnp) residue can be used[5]).

  • Add the cocktail to the resin and agitate for 1 hour at 25°C[5]. The solution will turn a deep yellow/orange as the Dnp ether is cleaved[9].

  • Drain and repeat the thiophenol treatment for an additional 30 minutes to ensure complete deprotection.

  • Critical Wash Step: Wash the resin exhaustively to remove all traces of thiophenol and cleaved Dnp byproducts: DMF (5x), Methanol (3x), DCM (5x)[5].

Step 5: Ultra-Mild Cleavage
  • Prepare a cleavage cocktail of 1% TFA in DCM (v/v).

  • Add the cocktail to the resin and agitate for exactly 10 minutes at room temperature.

  • Filter the cleavage solution into a round-bottom flask containing a small amount of DIEA (to immediately neutralize the TFA and protect the Boc group).

  • Repeat the 1% TFA cleavage step two more times, combining the filtrates.

  • Evaporate the DCM under reduced pressure.

  • Precipitate the final Boc-His-Gly-OH dipeptide using cold diethyl ether, centrifuge, and dry under vacuum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc-His-Gly-OH Coupling

Advanced Troubleshooting & Methodologies for Fragment Condensation Welcome to the Technical Support Center. Utilizing the dipeptide fragment Boc-His-Gly-OH in solid-phase peptide synthesis (SPPS) or solution-phase conden...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Methodologies for Fragment Condensation

Welcome to the Technical Support Center. Utilizing the dipeptide fragment Boc-His-Gly-OH in solid-phase peptide synthesis (SPPS) or solution-phase condensation is a highly strategic choice: because the C-terminal residue (Glycine) is achiral, it completely eliminates the risk of C-terminal epimerization via the oxazolone mechanism during carboxylic acid activation.

However, incorporating this fragment introduces two severe mechanistic bottlenecks: the high nucleophilicity of the unprotected histidine imidazole ring, and the extreme thermodynamic favorability of Diketopiperazine (DKP) formation during subsequent elongation steps. This guide provides field-proven, self-validating protocols to overcome these challenges.

Part 1: Mechanistic FAQs (Causality & Theory)

Q1: Why do I observe massive peptide truncation immediately after removing the Boc group from the incorporated Boc-His-Gly-OH fragment? A1: This is a classic manifestation of Diketopiperazine (DKP) formation. Once the Boc group is removed via acid (e.g., TFA), the newly liberated nucleophilic N-terminal amine of Histidine is brought into close proximity with the ester or amide bond connecting Glycine to the rest of the peptide. If a standard basic neutralization wash is applied, this triggers a spontaneous intramolecular aminolysis. The reaction forms a highly stable six-membered DKP ring (cyclo(His-Gly)), permanently cleaving the peptide chain[1],[2]. Glycine's lack of a bulky side chain removes steric constraints, heavily favoring this rapid cyclization[3].

Q2: I am using an unprotected Boc-His-Gly-OH fragment. Why am I seeing a +126 Da mass adduct on my LC-MS? A2: Unprotected histidine contains a highly nucleophilic imidazole ring (N-pi/N-tau). When using standard carbodiimide coupling reagents like N,N'-Diisopropylcarbodiimide (DIC), the imidazole group can attack the carbodiimide intermediate. This leads to a permanent +126 Da modification on the histidine side-chain, consuming your reagents and ruining the fragment's purity[4].

Q3: How can I prevent imidazole modification without switching to a side-chain protected fragment? A3: You must alter your coupling reagent chemistry. Phosphonium-based coupling reagents, such as PyBOP or BOP, are uniquely inert toward the unprotected imidazole nitrogen during peptide assembly[4]. Furthermore, maintaining a minimal stoichiometric ratio of base (e.g., DIPEA) when using BOP reagents significantly suppresses any residual epimerization and side reactions[5].

Part 2: Reagent Selection Matrix

To maximize coupling efficiency while minimizing side reactions, reagent selection must be dictated by the unprotected nature of the histidine side chain.

Coupling Reagent ClassExampleImidazole Modification RiskDKP Risk (Post-Deprotection)Recommendation
Carbodiimide DIC / OxymaHigh (+126 Da adduct)High (if standard wash used)Avoid for unprotected His fragments.
Uronium/Aminium HATU / DIPEAModerate (Guanidinylation)High (if standard wash used)Good for fast coupling; requires strict pre-activation.
Phosphonium PyBOP / DIPEALow (Inert to imidazole)High (if standard wash used)Optimal for unprotected Boc-His-Gly-OH.

Part 3: Troubleshooting Workflows

When a coupling failure or truncation occurs, use the following diagnostic logic to isolate the chemical root cause.

G Start Analyze Crude Peptide (LC-MS) Check Identify Major Impurity Start->Check DKP Truncation (-His-Gly) Check->DKP Adduct Mass +126 Da (DIC Adduct) Check->Adduct LowYield Low Yield / Unreacted Amine Check->LowYield Sol1 Implement In Situ Neutralization DKP->Sol1 Sol2 Switch to PyBOP Coupling Reagent Adduct->Sol2 Sol3 Increase Pre-activation Time & Temp LowYield->Sol3

Diagnostic workflow for resolving Boc-His-Gly-OH coupling failures.

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system to ensure causality between the chemical steps and the analytical outcome.

Protocol A: Optimized Fragment Condensation using PyBOP

Objective: Couple Boc-His-Gly-OH to a resin-bound amine while preventing imidazole acylation.

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Reagent Calculation: For a 0.1 mmol synthesis scale, weigh out 3 equivalents (0.3 mmol) of Boc-His-Gly-OH and 3 equivalents (0.3 mmol) of PyBOP.

  • Pre-Activation: Dissolve the fragment and PyBOP in 2 mL of DMF. Add exactly 6 equivalents (0.6 mmol) of N,N-Diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for exactly 2 minutes. Note: Keeping DIPEA minimal prevents epimerization[5].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Self-Validating Step): Drain the reaction vessel and wash the resin 5x with DMF. Perform a qualitative Kaiser (Ninhydrin) Test. A yellow/colorless bead indicates >99% coupling efficiency. If blue, repeat steps 2-4.

Protocol B: In Situ Neutralization to Suppress DKP Formation

Objective: Prevent cyclo(His-Gly) formation during the subsequent elongation step.

DKP Boc Boc-His-Gly-Peptide-Resin TFA TFA Deprotection Boc->TFA FreeAmine H2N-His-Gly-Peptide-Resin (TFA Salt) TFA->FreeAmine Base Standard Neutralization (e.g., DIPEA wash) FreeAmine->Base Elong_Path In Situ Neutralization + Rapid Acylation FreeAmine->Elong_Path Bypass standard wash DKP_Path Intramolecular Aminolysis (Slow next coupling) Base->DKP_Path DKP_Prod Cyclo(His-Gly) + Truncated Resin DKP_Path->DKP_Prod Elong_Prod Xaa-His-Gly-Peptide-Resin Elong_Path->Elong_Prod

Mechanistic divergence: DKP truncation vs. successful elongation.

  • Boc Deprotection: Treat the Boc-His-Gly-Peptide-Resin with 50% TFA in Dichloromethane (DCM) for 30 minutes to remove the Boc group.

  • Washing: Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • CRITICAL STEP - Bypass Neutralization: Do NOT perform a standard neutralization wash (e.g., 5% DIPEA in DCM). Leaving the peptide as a protonated TFA salt prevents the free amine from initiating the intramolecular DKP cyclization[1].

  • Hyper-Activation of Next Residue: In a separate vial, dissolve 4 equivalents of the next amino acid (e.g., Boc-Xaa-OH) and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Pre-activate for 1 minute.

  • In Situ Neutralization: Instantly dump the highly basic, activated amino acid solution onto the acidic resin. The excess DIPEA neutralizes the TFA salt in situ, and the highly reactive HATU-ester acylates the His amine instantaneously—kinetically outcompeting the slower DKP cyclization pathway.

References

  • BOP Reagent for the Coupling of pGlu and Boc-His(Tos) in Solid Phase Peptide Synthesis. Researcher.life. Available at: 5

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. PeptideChemistry.org. Available at: 1

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. Available at: 4

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: 3

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. NIH PMC. Available at: 2

Sources

Optimization

I. Mechanistic Overview of Histidine Side Reactions

Welcome to the Technical Support Center for Peptide Synthesis. This guide is engineered for researchers and drug development professionals facing challenges in the synthesis of the dipeptide Boc-His-Gly-OH .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. This guide is engineered for researchers and drug development professionals facing challenges in the synthesis of the dipeptide Boc-His-Gly-OH .

Histidine is notoriously one of the most problematic amino acids in peptide chemistry. Its imidazole side chain is highly nucleophilic, basic, and prone to catalyzing its own racemization. This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yield, chirally pure synthesis.

Before troubleshooting, it is critical to understand the chemical causality behind the impurities in your crude product. The synthesis of Boc-His-Gly-OH typically involves coupling a protected Histidine derivative to a Glycine ester, followed by deprotection.

The two most dominant side reactions occur during the activation of the Histidine carboxyl group:

  • Epimerization via Oxazolone Formation: Strong activation of the carboxylate group can induce the formation of an oxazol-5(4H)-one intermediate. The basic nature of the imidazole ring (specifically the nitrogen) can act as an intramolecular base, abstracting the α -proton and leading to a loss of chiral integrity (forming D-His)[1].

  • N-Acylation and Guanidine Formation: If the imidazole ring is left unprotected, it can react directly with carbodiimide coupling reagents (like DIC or DCC) to form substituted guanidine adducts, or it can undergo O-acylation followed by N-acylation[2].

OxazoloneMechanism A Boc-His(Prot)-OH (Carboxylic Acid) B O-Acylisourea (Activated Intermediate) A->B DIC / Base C Oxazol-5(4H)-one (Azlactone) B->C Intramolecular attack F Desired Dipeptide (L-His-Gly) B->F H-Gly-OR attack (Fast Pathway) D Enol/Carbanion (Loss of Chirality) C->D Base abstraction of alpha-proton E Racemized Dipeptide (D-His / L-His mix) D->E H-Gly-OR attack (Slow Pathway)

Mechanism of histidine racemization via oxazolone intermediate during carboxyl activation.

II. Troubleshooting FAQs

FAQ 1: Why am I seeing a high percentage of the D-His epimer in my final Boc-His-Gly-OH product?

Root Cause: Epimerization (racemization) is primarily driven by the choice of base and the duration of the pre-activation step. Intensive pre-activation of the Histidine carboxylate stimulates the formation of the oxazolone intermediate[3]. Furthermore, common organic bases like N,N-Diisopropylethylamine (DIEA) are highly basic and lack sufficient steric hindrance to prevent α -proton abstraction. The Fix:

  • Change your base: Switch from DIEA to 2,4,6-collidine (TMP). TMP has greater steric hindrance and a lower pKa (7.43), which significantly suppresses racemization during peptide bond formation[4].

  • Eliminate pre-activation: Adopt an in situ activation protocol. Add the coupling reagent (e.g., DIC) only after the Boc-His-OH derivative and the Glycine amine are fully mixed.

  • Use potent additives: Always use racemization suppressants like HOAt or Oxyma Pure. These highly acidic additives (HOAt pKa: 3.28) rapidly convert the dangerous O-acylisourea intermediate into a less reactive, chirality-preserving active ester[4].

FAQ 2: LC-MS shows a mass shift corresponding to a +guanidine or +acyl adduct. What happened?

Root Cause: This is a classic overactivation side reaction. Imidazole-containing amino acids react with carbodiimides (like DIC) to form substituted guanidines[2]. If you are using an unprotected Boc-His-OH, the or nitrogen is acting as a nucleophile. The Fix: You must use a side-chain protected Histidine. For the synthesis of Boc-His-Gly-OH, utilizing Boc-His(Bom)-OH (Benzyloxymethyl) or Boc-His(Dnp)-OH (2,4-Dinitrophenyl) is mandatory to mask the imidazole nitrogens[5].

FAQ 3: How should I remove the C-terminal ester to yield the free acid (-OH) without destroying the molecule?

Root Cause: A common mistake is synthesizing Boc-His-Gly-OMe (methyl ester) and attempting basic saponification (LiOH/NaOH) to yield the free acid. Basic conditions heavily promote C-terminal epimerization and can induce diketopiperazine (DKP) formation, even in dipeptides. The Fix: Design a self-validating orthogonal synthesis. Use Boc-His(Bom)-OH and H-Gly-OBzl (benzyl ester). By subjecting the resulting protected dipeptide to catalytic hydrogenation ( H2​ , Pd/C), you simultaneously cleave both the Bom side-chain protecting group and the Bzl C-terminal ester in a single, neutral step. This completely avoids basic saponification and preserves the Boc group.

III. Quantitative Data & Reagent Selection

Table 1: Influence of Organic Bases on Histidine Racemization Selecting the correct base is the single most critical variable in preventing D-His formation[4].

Organic BasepKaSteric HindranceRelative Racemization RiskRecommended Use Case
Triethylamine (TEA)10.75LowCritical / High Avoid in His coupling
N,N-Diisopropylethylamine (DIEA)10.10ModerateHighStandard SPPS (Non-His)
N-Methylmorpholine (NMM)7.38LowModerateFragment condensation
2,4,6-Collidine (TMP) 7.43 High Minimal Optimal for His coupling

Table 2: Histidine Side-Chain Protecting Groups for Boc-Chemistry Comparison of orthogonal strategies to prevent N-acylation[5].

Protecting GroupDeprotection ConditionOrthogonality to BocAcylation Risk
None (Free Imidazole)N/AN/ASevere
Trityl (Trt)Dilute TFAPoor (Boc may cleave)Low
Tosyl (Tos)HF / Strong AcidPoor (Boc will cleave)Low
2,4-Dinitrophenyl (Dnp)Thiolysis (2-Mercaptoethanol)ExcellentLow
Benzyloxymethyl (Bom) Catalytic Hydrogenation Excellent Minimal

IV. Validated Experimental Protocols

The following protocols represent a self-validating system. By utilizing the Bom/Bzl protection strategy, the final deprotection step inherently verifies the success of the synthesis, as it avoids harsh acids or bases that would otherwise degrade the Boc group or racemize the dipeptide.

Workflow Step1 1. Dissolve Boc-His(Bom)-OH & H-Gly-OBzl in DCM/DMF Step2 2. Add Oxyma Pure (Racemization Suppressant) Step1->Step2 Step3 3. Add DIC (In Situ) NO Pre-activation Step2->Step3 Step4 4. Add TMP (Collidine) Maintain 0°C to RT Step3->Step4 Prevents Oxazolone Step5 5. Isolate Boc-His(Bom)-Gly-OBzl Step4->Step5 Step6 6. Catalytic Hydrogenation (Pd/C, H2 gas) Step5->Step6 Orthogonal Deprotection Final Pure Boc-His-Gly-OH (L-Isomer Confirmed) Step6->Final Cleaves Bom & Bzl simultaneously

Optimized workflow for the synthesis of Boc-His-Gly-OH avoiding basic saponification and pre-activation.

Protocol A: Coupling of Boc-His(Bom)-OH to H-Gly-OBzl

Objective: Form the peptide bond while strictly suppressing oxazolone formation and N-acylation.

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (Argon), dissolve 1.0 eq of Boc-His(Bom)-OH and 1.05 eq of H-Gly-OBzl·HCl in a 1:1 mixture of anhydrous DCM/DMF (concentration ~0.1 M).

  • Additive Introduction: Add 1.1 eq of Oxyma Pure (Ethyl cyanohydroxyiminoacetate) to the stirring solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: Lower temperatures reduce the kinetic rate of epimerization.

  • In Situ Activation: Add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Do not pre-activate. The presence of the Glycine amine ensures the active ester is consumed as rapidly as it is formed, outcompeting the intramolecular oxazolone pathway[3].

  • Base Addition: Slowly add 2.0 eq of 2,4,6-collidine (TMP) dropwise. Causality: TMP neutralizes the HCl salt of the Glycine ester without providing the strong basicity required to abstract the α -proton of the activated Histidine[4].

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4-6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (to remove TMP), brine, 5% NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield Boc-His(Bom)-Gly-OBzl.

Protocol B: Global Deprotection via Catalytic Hydrogenation

Objective: Yield the final Boc-His-Gly-OH without utilizing basic saponification (which causes racemization) or strong acids (which cleave the Boc group).

  • Preparation: Dissolve the purified Boc-His(Bom)-Gly-OBzl in highly pure Methanol (concentration ~0.05 M).

  • Catalyst Addition: Carefully add 10% w/w of Palladium on Carbon (Pd/C, 10 wt%) under a blanket of Argon. Safety note: Pd/C is highly pyrophoric when dry; always wet with solvent under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature under the H2​ atmosphere for 12-24 hours. Monitor via LC-MS. You will observe the simultaneous disappearance of the Benzyl ester (+90 Da) and the Benzyloxymethyl group (+120 Da).

  • Filtration: Once complete, purge the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the highly pure, chirally intact Boc-His-Gly-OH.

V. References

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments Source: ACS Publications URL:[Link]

  • Side reactions in peptide synthesis: An overview Source: Saurabh Khadse (WordPress) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-His-Gly-OH

Welcome to the technical support guide for the deprotection of Boc-protected Histidine-containing dipeptides, specifically focusing on Boc-His-Gly-OH. The successful removal of the tert-butyloxycarbonyl (Boc) protecting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the deprotection of Boc-protected Histidine-containing dipeptides, specifically focusing on Boc-His-Gly-OH. The successful removal of the tert-butyloxycarbonyl (Boc) protecting groups from both the α-amine (Nα) and the histidine imidazole side-chain (Nτ or Nπ) is a critical step in peptide synthesis. However, the unique chemistry of the histidine residue can present challenges, leading to incomplete reactions and the formation of side products.

This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate and resolve common issues encountered during this crucial deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the complete deprotection of a peptide containing Boc-His(Boc)? Standard conditions for the complete removal of both the Nα-Boc and the side-chain Nim-Boc groups involve treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA). For final cleavage from a solid-phase support, a typical cocktail is 95% TFA with 2.5% water and 2.5% triisopropylsilane (TIS) as a scavenger.[1] For solution-phase deprotection, a solution of 25-50% TFA in a solvent like dichloromethane (DCM) is often used.[2][3]

Q2: Why is the side-chain Boc group on histidine sometimes difficult to remove? While generally labile under the same acidic conditions as the Nα-Boc group, the imidazole side-chain Boc can be more resistant to cleavage.[2][4] This can be due to steric hindrance from adjacent bulky amino acids or secondary structures within a longer peptide chain that limit reagent access.[3] Inadequate TFA concentration or insufficient reaction time are also common culprits for incomplete deprotection.[2][4]

Q3: What are the most common side reactions during the deprotection of Boc-His-Gly-OH? The most prevalent side reaction is the alkylation of the nucleophilic imidazole ring by the tert-butyl cation generated during the cleavage of the Boc group.[2][5] This results in an undesired +56 Da modification to the histidine residue. Other nucleophilic residues like Tryptophan or Methionine are also susceptible to this modification.[5][6] Using effective scavengers in the cleavage cocktail is essential to prevent this.[2][7]

Q4: How can I effectively monitor the progress of the deprotection reaction? The most reliable methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][8]

  • HPLC: By taking aliquots at different time points, you can monitor the disappearance of the Boc-protected starting material (which is more non-polar and has a longer retention time) and the appearance of the fully deprotected product (more polar, shorter retention time).[8][9]

  • Mass Spectrometry: MS can confirm the mass of the product and identify any incompletely deprotected species (e.g., Product + 100 Da for one remaining Boc group) or side products (e.g., Product + 56 Da for t-butylation).[3]

  • TLC: For a quicker, qualitative assessment, Thin-Layer Chromatography (TLC) can be used. The deprotected product will have a lower Rf value. Staining with ninhydrin will produce a colored spot for the newly freed primary amine.[8][10]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of Boc-His-Gly-OH, providing detailed causes and actionable solutions.

Problem 1: Incomplete Deprotection

Symptom: Your HPLC analysis shows a significant peak corresponding to the starting material or a partially deprotected intermediate (e.g., His(Boc)-Gly-OH). Mass spectrometry confirms the presence of species with a mass of +100 Da or +200 Da relative to the target peptide.

Causality Analysis

The acid-catalyzed deprotection of a Boc group is a two-step process: protonation of the carbonyl oxygen followed by fragmentation to release CO₂, the free amine, and a stable tert-butyl cation. If the acid concentration is too low or the reaction time is too short, this equilibrium-driven process may not proceed to completion. For solid-phase synthesis, poor swelling of the resin can physically prevent the TFA from reaching all the peptide chains, leading to incomplete deprotection.[3][11] Certain residues adjacent to the histidine can also sterically hinder the approach of the acid.[3]

Troubleshooting Workflow & Solutions

cluster_0 Troubleshooting Incomplete Deprotection start Problem: Incomplete Boc Deprotection (HPLC/MS Data) check_conditions Review Current Protocol: - TFA Concentration? - Reaction Time? - Resin Swelling? start->check_conditions increase_tfa Increase TFA Concentration (e.g., 50% to 95%) check_conditions->increase_tfa Low Conc. extend_time Extend Reaction Time (e.g., 30 min to 2-4 hours) check_conditions->extend_time Short Time improve_swelling Optimize Resin Swelling (Pre-swell in DCM) check_conditions->improve_swelling SPPS Issue analyze Re-analyze via HPLC/MS increase_tfa->analyze extend_time->analyze improve_swelling->analyze success Success: Complete Deprotection analyze->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions:

  • Optimize Acid Concentration and Reaction Time: If initial conditions (e.g., 50% TFA in DCM for 30 minutes) are insufficient, increase the TFA concentration and/or extend the reaction time. For final cleavage, using a high concentration of TFA (e.g., 95%) for a longer duration is standard.[2][12]

    ParameterStandard ConditionOptimized ConditionRationale
    TFA Concentration 25-50% in DCM50-100% TFADrives the deprotection equilibrium towards completion.[4][11]
    Reaction Time 20-30 minutes1-4 hoursAllows more time for the reaction to complete, especially for sterically hindered sites.[2][10]
    Temperature Room TemperatureRoom TemperatureIncreasing temperature is generally not recommended as it can promote side reactions.[10]
  • Ensure Adequate Resin Swelling (for SPPS): Before deprotection, ensure the peptide-resin is fully swollen in a suitable solvent like DCM for at least 30 minutes. Inadequate swelling can severely limit reagent diffusion into the resin beads.[2][11]

Protocol 1: Optimized TFA Deprotection (Solution Phase)
  • Dissolve the Boc-His-Gly-OH starting material in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA (to achieve a 1:1 v/v or ~50% solution).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or HPLC every hour until the starting material is consumed (typically 1-4 hours).[10]

  • Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[10]

Problem 2: Formation of Side Products (t-Butylation)

Symptom: Your HPLC chromatogram shows a new, well-resolved peak that is more non-polar (longer retention time) than your product. Mass spectrometry reveals this peak has a mass of +56 Da compared to the target peptide, corresponding to the addition of a tert-butyl group.

Causality Analysis

The tert-butyl cation (tBu⁺) is a highly stable and reactive electrophile generated during acid-mediated Boc cleavage.[5] This cation can readily alkylate any nucleophilic sites on your peptide. The imidazole ring of histidine is electron-rich and a prime target for this electrophilic attack, leading to irreversible t-butylation.

cluster_0 Boc Deprotection Mechanism & Side Reaction cluster_1 Side Reaction cluster_2 Solution Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + H+ (TFA) tBu_Cation t-Butyl Cation (tBu+) Protonated_Boc->tBu_Cation Fragmentation Free_Peptide H2N-Peptide Protonated_Boc->Free_Peptide Fragmentation - CO2 tBu_His t-Butylated Histidine (+56 Da Side Product) tBu_Cation->tBu_His Quenched Inert Product (e.g., Isobutane) tBu_Cation->Quenched His_Residue Histidine Side Chain (Nucleophile) His_Residue->tBu_His Scavenger Scavenger (e.g., TIS) Scavenger->Quenched Traps Cation

Caption: Mechanism of t-butylation and the role of scavengers.

Solutions & Scavenger Selection

The key to preventing t-butylation is to include a "scavenger" in the deprotection/cleavage cocktail. A scavenger is a nucleophile added in excess to trap the reactive carbocations before they can modify the peptide.[5][7]

ScavengerTarget ElectrophileConcentrationUse Case
Triisopropylsilane (TIS) tert-butyl cations2.5 - 5%General purpose, highly effective for preventing t-butylation.[1]
Water tert-butyl cations, Pbf/Pmc groups2.5 - 5%Helps hydrolyze cations and facilitates Arg(Pbf/Pmc) deprotection.[1][13]
Thioanisole Benzyl, Tosyl groups5%Useful when cleaving protecting groups like Arg(Tos) or His(Bom).[6]
1,2-Ethanedithiol (EDT) Trityl (Trt) groups2.5%Recommended for peptides containing Trp, Met, or Cys.
Phenol General carbocations5%A common scavenger, often used in cocktails like Reagent K.[14]
Protocol 2: Final Cleavage with a Standard Scavenger Cocktail

This protocol is for the final cleavage of a peptide from a solid support (e.g., Merrifield or PAM resin) and simultaneous deprotection of all acid-labile side-chain groups.

  • Wash the dried peptide-resin thoroughly with DCM (3x) and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail fresh. For a standard peptide without highly sensitive residues, Reagent B (TFA/Phenol/Water/TIS at 88:5:5:2 v/v/v/v) or a simpler mixture of TFA/Water/TIS (95:2.5:2.5 v/v/v) is highly effective.[1][14]

  • Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum before purification by HPLC.

References

  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide and Protein Research.
  • BenchChem. (2025). Overcoming challenges in the deprotection of Boc-His(Boc)-OH. BenchChem Technical Support.
  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. [Link]

  • BenchChem. (2025). A Researcher's Guide to Histidine Protection Strategies in Boc-SPPS. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2026).
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Monitoring Boc-D-valine Reactions by HPLC. BenchChem Technical Support.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem Technical Support.
  • BenchChem. (2025). Benchmarking Boc-His(Boc)-OH: A Comparative Guide to Histidine Protection in Boc-SPPS. BenchChem Technical Support.
  • BenchChem. (2025). Boc-His(Boc)-OH physical and chemical properties for synthesis. BenchChem Technical Support.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7. [Link]

  • AAPPTec. (n.d.).
  • Reddy, K. V., & Kumar, A. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Kumar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances.
  • DeHate, R., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 923-925. [Link]

  • Nishiyama, Y., & Kurita, K. (1989). Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 37(2), 506-8. [Link]

  • Guryanov, I., et al. (2019). Boc deprotection conditions tested. ResearchGate. [Link]

  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Reddit User Discussion. (2025). What is the arrow pushing mechanism for the final step of Boc deprotection? r/OrganicChemistry.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 35, 63-72.
  • ACS Green Chemistry Institute. (2026). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec.
  • Van Breemen, R. B., et al. (2010). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 21(2), 235-43. [Link]

  • Charles, F., & Tizzard, G. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26367-26374. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . [Link]

  • Aouf, C., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 18(11), 13897-13908. [Link]

  • Videa, M., & Serafimov, I. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

Sources

Optimization

Cleavage cocktails for Boc-His-Gly-OH from solid support

Technical Support Center: Advanced Peptide Cleavage & Deprotection Topic: Troubleshooting the Isolation of Boc-His-Gly-OH from Solid Support Welcome to the Technical Support Center. As a Senior Application Scientist, I f...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Peptide Cleavage & Deprotection Topic: Troubleshooting the Isolation of Boc-His-Gly-OH from Solid Support

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate fully protected or semi-protected peptide fragments. Synthesizing and isolating Boc-His-Gly-OH [1] from a solid support presents a unique mechanistic challenge known as the "Orthogonality Paradox."

The target requires the retention of the highly acid-labile N-terminal tert-butyloxycarbonyl (Boc) group, while successfully cleaving the C-terminal carboxylic acid from the resin and ensuring the histidine imidazole ring is fully deprotected. Standard Fmoc-SPPS global deprotection (95% TFA) will obliterate the Boc group[2], while standard Boc-SPPS cleavage (anhydrous HF) is too harsh and destroys both the resin and the Boc moiety[3].

This guide provides field-proven, causality-driven solutions to navigate this exact challenge.

Part 1: The "Histidine Paradox" & Resin Selection

To isolate a peptide with an intact Boc group, the synthesis must be anchored to a hyper-acid-labile solid support, such as 2-Chlorotrityl chloride (2-CTC) or HMPB resin[4]. These linkers form resonance-stabilized carbocations, allowing peptide release under mildly acidic conditions that lack the proton activity required to cleave the Boc carbamate[4].

The Causality of His Protection: If you protect the Histidine side-chain with a standard Trityl (Trt) group, you create a synthetic dead-end. Removing the Trt group requires high concentrations of TFA (e.g., 95%), which will simultaneously cleave your N-terminal Boc group[2].

The Solution: You must use an orthogonal protection strategy for Histidine. We recommend coupling Boc-His(Dnp)-OH (Dinitrophenyl) during the final synthesis step. The Dnp group can be removed via thiolysis (e.g., 20% mercaptoethanol) while the peptide is still on the resin, allowing you to subsequently cleave the Boc-His-Gly-OH product using mild acids without needing a final global deprotection step.

Part 2: Troubleshooting FAQs

Q1: I used 1% TFA in DCM to cleave my peptide from the 2-CTC resin, but LC-MS shows a -100 Da mass shift indicating partial Boc loss. What went wrong? A1: While 1% TFA in DCM is a standard mild cleavage cocktail for 2-CTC resins[5], it is highly time-sensitive. If the resin is exposed for longer than 15–30 minutes, the local acidity can initiate heterolytic C-O bond cleavage of the Boc group[2]. To prevent this, you must filter the cleavage solution directly into a quenching buffer, such as 10% pyridine in methanol, to immediately neutralize the TFA[5].

Q2: Is there a safer alternative to TFA that guarantees 100% Boc retention? A2: Yes. We highly recommend using 20–30% Hexafluoroisopropanol (HFIP) in DCM [4]. HFIP is a mild acid with exceptional ionizing power. It efficiently cleaves the 2-CTC ester bond by stabilizing the trityl carbocation, but it lacks the protonation strength to cleave the Boc group[4]. HFIP cleavage is robust, eliminates the need for strong acids, and allows you to simply evaporate the solvent under reduced pressure without the risk of acid-catalyzed Boc degradation during concentration[4].

Q3: I want to move away from toxic DCM. Are there "green" solvent alternatives for this cleavage? A3: Yes. Recent green chemistry optimizations have demonstrated that 2% TFA in either anisole or 1,3-dimethoxybenzene serves as an excellent, environmentally benign alternative to DCM for cleaving protected peptides from 2-CTC resin[6]. The higher boiling points of these solvents also reduce the risk of premature evaporation and concentration of TFA, which further protects labile groups[6].

Part 3: Quantitative Data – Cleavage Cocktail Comparison

Choosing the right cocktail dictates the survival of the Boc group. Below is a comparative matrix of mild cleavage conditions for 2-CTC resins.

Cleavage CocktailMechanism of ActionBoc RetentionCleavage Time (2-CTC)Post-Cleavage Handling
1% TFA in DCM Protonation of ester; fast carbocation generation[2]Moderate (Time-sensitive)5 – 15 minImmediate neutralization required (e.g., 10% Pyridine/MeOH)[5]
20% HFIP in DCM High ionizing power; stabilizes carbocations without strong acidity[4]Excellent2 × 30 minDirect evaporation under reduced pressure[4]
2% TFA in Anisole Green solvent alternative; anisole acts as a built-in carbocation scavenger[6]Good30 – 60 minDirect precipitation in cold diethyl ether

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Orthogonal Cleavage of Boc-His-Gly-OH from 2-CTC Resin using HFIP

Phase 1: On-Resin Histidine Deprotection (Thiolysis)

  • Pre-swelling: Swell the Boc-His(Dnp)-Gly-O-2-CTC resin in DMF for 30 minutes to expand the polymer matrix and ensure reagent penetration.

  • Dnp Removal: Treat the resin with a solution of 20% 2-mercaptoethanol and 5% N,N-Diisopropylethylamine (DIEA) in DMF for 2 × 30 minutes at room temperature. This selectively removes the Dinitrophenyl group from the His imidazole ring.

  • Washing: Wash the resin thoroughly with DMF (5×), followed by DCM (5×) to remove all traces of thiols and base.

Phase 2: Mild Acid Cleavage (HFIP Method) 4. Cleavage Cocktail: Add 20% (v/v) 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM to the resin (approx. 10 mL per gram of resin)[4]. 5. Agitation: Gently agitate the mixture at room temperature for 30 minutes. 6. Filtration: Filter the cleavage solution into a round-bottom flask. 7. Second Pass: Repeat the cleavage step with fresh 20% HFIP/DCM for an additional 30 minutes to ensure complete release of the dipeptide[4]. Combine the filtrates. 8. Validation Check (Causality): Spot a drop of the organic filtrate on a TLC plate and stain with Ninhydrin. A negative (yellow) result confirms the N-terminal Boc group is intact. A positive (purple) result indicates a free primary amine, meaning premature Boc loss has occurred. 9. Evaporation & Recovery: Evaporate the combined filtrates under reduced pressure. Because HFIP is highly volatile and mildly acidic, it will not concentrate into a harsh acid[4]. Triturate the resulting residue with cold diethyl ether to precipitate the crude Boc-His-Gly-OH[7]. Centrifuge, decant the ether, and dry the pellet under vacuum[7].

Part 5: Workflow Visualization

G Target Target Molecule: Boc-His-Gly-OH Resin Resin Selection (Hyper-acid Labile) Target->Resin CTC 2-CTC or HMPB Resin (Cleaves via stabilized carbocation) Resin->CTC HisProt His Side-Chain Strategy CTC->HisProt Trt Trt Protection (Avoid: Requires 95% TFA, destroys Boc) HisProt->Trt Dnp Dnp Protection (Orthogonal: Removed by thiols) HisProt->Dnp Cleavage Resin Cleavage Cocktail Dnp->Cleavage HFIP 20% HFIP in DCM (Gold Standard: Preserves Boc) Cleavage->HFIP TFA 1% TFA in DCM (Requires immediate neutralization) Cleavage->TFA Product Final Product: Intact Boc-His-Gly-OH HFIP->Product TFA->Product

Logical workflow for the orthogonal protection and cleavage of Boc-His-Gly-OH from solid support.

References

  • Jad, Y. E., et al. "Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane." Green Chemistry (RSC Publishing). URL: [Link]

  • ChemRxiv. "Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP." ChemRxiv. URL: [Link]

  • PeptideChemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Peptide Chemistry. URL: [Link]

  • MDPI. "Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition." MDPI. URL: [Link]

Sources

Troubleshooting

Minimizing epimerization of Boc-His-Gly-OH during activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the activation and coupling of histidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the activation and coupling of histidine-containing peptides, specifically focusing on the Boc-His-Gly-OH sequence.

This guide bypasses generic advice to focus on the causality of epimerization, ensuring your synthetic protocols are built on self-validating, chemically sound principles.

Part 1: Diagnostic Triage – The "Achiral Glycine" Anomaly

Q: I am activating the Boc-His-Gly-OH fragment for a convergent synthesis (fragment condensation), but I am detecting D-Histidine in my final product. Why is this happening if Glycine is the activated C-terminus?

The Causality: This is a classic diagnostic trap in peptide chemistry. When you activate the C-terminal carboxyl group of Boc-His-Gly-OH, the resulting oxazolone (azlactone) intermediate forms at the Glycine residue. Because Glycine possesses two α -protons and lacks a chiral center, C-terminal epimerization is structurally impossible here .

If you are detecting D-His, you are experiencing penultimate histidine epimerization [1]. During the activation of the C-terminal Glycine, the electron-withdrawing effect of the activated ester increases the acidity of the α -proton on the adjacent (penultimate) Histidine. If a strong tertiary amine base (like DIPEA) is present, it can directly abstract this H α proton, leading to base-catalyzed enolization and subsequent racemization[1].

Q: What if I am not doing fragment condensation, but rather synthesizing the Boc-His-Gly-OH dipeptide by activating Boc-His-OH?

The Causality: In this scenario, Histidine is the activated C-terminal residue. Histidine is notoriously susceptible to racemization because the unprotected (or poorly protected) π -nitrogen ( ) of the imidazole ring acts as an intramolecular base[2]. It reaches around to abstract the α -proton of the O-acylisourea or activated ester, forming a planar, achiral intermediate that reprotonates randomly from either face[3].

Part 2: Mechanistic Visualization

To effectively troubleshoot, we must visualize the exact pathways leading to the loss of chiral integrity.

G A Activated Histidine (O-acylisourea) B N-pi Intramolecular Base Catalysis A->B alpha-proton abstraction C Achiral Enolate / Oxazolone B->C loss of chirality D D-His Isomer (Racemized) C->D reprotonation (either face)

Intramolecular base catalysis by the imidazole N-pi leading to His racemization.

G Start Task: Activating Boc-His-Gly-OH Q1 Are you synthesizing the dipeptide or using it as a fragment? Start->Q1 Path1 Fragment Condensation (Activating Gly C-terminus) Q1->Path1 Fragment Path2 Dipeptide Synthesis (Activating His C-terminus) Q1->Path2 Synthesis Sol1 Gly is achiral. Risk: Penultimate His Epimerization. Action: Use NMM + DEPBT. Path1->Sol1 Sol2 High Risk: C-terminal His Oxazolone. Action: Use Boc-His(Boc)-OH + HATU. Path2->Sol2

Decision tree for troubleshooting epimerization based on the exact activation site.

Part 3: Quantitative Data & Reagent Selection

To establish a self-validating system, you must pair the correct side-chain protecting group with an appropriate coupling reagent. The electron-withdrawing nature of the urethane-based Boc group on the imidazole ring reduces the basicity of the π -electrons, thereby decreasing the likelihood of α -proton abstraction[4].

Table 1: Reagent Matrix for Minimizing Histidine Epimerization

Protecting GroupCoupling ReagentBaseEpimerization RiskMechanistic Rationale
Boc-His(Trt)-OH DIC / HOBtDIPEAHigh (>5%)Trt protects the τ -nitrogen, leaving the π -nitrogen free to act as an internal base[2].
Boc-His(Dnp)-OH DCCNoneModerate (2-5%)Dnp protects , but harsh carbodiimide activation still allows slow oxazolone formation[5].
Boc-His(Boc)-OH HATU / HOAtDIPEALow (<1%)Boc on withdraws electron density, neutralizing internal basicity[4].
Boc-His(Bom)-OH DEPBTNMMVery Low (<0.5%)DEPBT prevents oxazolone formation; NMM is a weaker base than DIPEA, preventing direct H α abstraction[5].

Part 4: Optimized Experimental Protocols

Depending on your exact workflow, implement one of the following step-by-step methodologies.

Protocol A: Fragment Condensation (Activating the Boc-His-Gly-OH Fragment)

Objective: Prevent base-catalyzed enolization of the penultimate Histidine.

  • Solvent Preparation: Dissolve the Boc-His-Gly-OH fragment (1.5 equivalents relative to resin loading) in anhydrous DMF (approx. 10 mL per gram of resin).

  • Reagent Addition: Add 1.5 equivalents of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT is strictly recommended for histidine-containing fragments as it bypasses the highly reactive O-acylisourea intermediate[5].

  • Base Control (Critical Step): Add 3.0 equivalents of N-methylmorpholine (NMM). Do not use DIPEA. NMM is a weaker, less sterically hindered base that provides sufficient basicity for coupling without triggering direct α -proton abstraction on the penultimate His residue[5].

  • Coupling: Add the mixture to the resin and agitate gently at room temperature for 2 to 4 hours. Monitor via the Kaiser test.

Protocol B: Dipeptide Synthesis (Coupling Boc-His-OH to H-Gly-Resin)

Objective: Prevent -mediated intramolecular base catalysis during C-terminal His activation.

  • Derivative Selection: Strictly utilize Boc-His(Boc)-OH or Boc-His(Bom)-OH. Avoid Boc-His(Trt)-OH[4].

  • Pre-Activation: In a separate vessel, dissolve Boc-His(Boc)-OH (3.0 equivalents) and HATU (2.95 equivalents) in DMF.

  • Temperature Control: Cool the activation vessel to 0 °C to kinetically suppress oxazolone formation.

  • Activation & Coupling: Add DIPEA (6.0 equivalents) to the chilled amino acid solution, activate for exactly 1 minute, and immediately transfer to the deprotected H-Gly-Resin.

  • Reaction: Allow the coupling to proceed for 1 hour, slowly warming to room temperature. Wash thoroughly with DMF and DCM.

Part 5: References

  • [3] Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed (NIH). Available at:[Link]

  • [1] Epimerisation in Peptide Synthesis. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Peptide Synthesis: A Comparative Guide to Boc-His-Gly-OH vs. Fmoc-His-Gly-OH

Executive Summary For researchers and drug development professionals synthesizing complex peptides—particularly GLP-1 receptor agonists like Exenatide, Semaglutide, and Liraglutide—managing the histidine residue is a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex peptides—particularly GLP-1 receptor agonists like Exenatide, Semaglutide, and Liraglutide—managing the histidine residue is a critical bottleneck. Histidine is notoriously prone to racemization during carboxyl activation. To circumvent this, modern Solid-Phase Peptide Synthesis (SPPS) relies on pre-synthesized dipeptide building blocks, specifically Boc-His-Gly-OH and Fmoc-His-Gly-OH .

By activating the achiral glycine C-terminus instead of the histidine C-terminus, stereochemical integrity is perfectly preserved. This guide provides an objective, data-driven comparison of these two dipeptides, detailing their mechanistic causality, optimal use cases, and self-validating experimental protocols.

Mechanistic Rationale: The Dipeptide Advantage

The primary mechanism for histidine racemization involves its imidazole side chain. During activation of a single histidine derivative (e.g., Fmoc-His(Trt)-OH), the basic π-nitrogen or τ-nitrogen can act as an internal base, facilitating the abstraction of the α-proton and leading to epimerization (formation of D-His) [1].

The His-Gly dipeptide strategy elegantly solves this. Because glycine is achiral (lacking a stereocenter at the α-carbon), activating the C-terminus of a His-Gly dipeptide results in zero risk of racemization at the coupling site.

Mechanism cluster_Single Single Amino Acid Activation cluster_Dipeptide Dipeptide Strategy (His-Gly) His_Act Activate Fmoc-His(Trt)-OH His_Rac Base Abstraction of α-proton (Imidazole mediated) His_Act->His_Rac His_Epi Epimerization (D-His formation) His_Rac->His_Epi Dip_Act Activate Boc-His-Gly-OH (at Gly C-terminus) Gly_Achiral Glycine is Achiral (No α-proton stereocenter) Dip_Act->Gly_Achiral Dip_Pure 100% Chiral Integrity Maintained Gly_Achiral->Dip_Pure

Caption: Mechanistic comparison of histidine racemization vs. the achiral dipeptide activation strategy.

Head-to-Head Comparison: Structural & Chemical Dynamics

While both dipeptides solve the racemization issue, their N-α protecting groups dictate entirely different workflow efficiencies depending on their position in the peptide sequence.

Boc-His-Gly-OH: The N-Terminal Capping Champion

In standard Fmoc-SPPS, if the target peptide has an N-terminal His-Gly sequence (e.g., Exenatide), Boc-His-Gly-OH is the superior choice.

  • The Causality: The Boc (tert-butyloxycarbonyl) group is acid-labile. By coupling Boc-His-Gly-OH as the final building block, the N-terminal Boc group is removed simultaneously with the side-chain protecting groups during the final Trifluoroacetic Acid (TFA) global cleavage.

  • The Benefit: This eliminates the need for a final piperidine deprotection step, saving time and preventing base-catalyzed side reactions (such as aspartimide formation or chain degradation) at the very end of the synthesis.

Fmoc-His-Gly-OH: The Internal Elongation Standard

Fmoc-His-Gly-OH is utilized when the His-Gly sequence is internal to the peptide chain [2].

  • The Causality: The Fmoc group is base-labile. After coupling, it must be removed with 20% piperidine to liberate the primary amine for subsequent amino acid elongation.

  • The Benefit: It maintains strict orthogonality with acid-labile side-chain protecting groups, allowing the peptide chain to continue growing under standard Fmoc-SPPS conditions.

Quantitative Performance Summary
ParameterBoc-His-Gly-OHFmoc-His-Gly-OH
Primary Application N-terminal capping (e.g., GLP-1, Exenatide)Internal sequence elongation
N-α Deprotection Acidic (TFA during global cleavage)Basic (20% Piperidine)
Final SPPS Steps 1 (Simultaneous Cleavage & Deprotection)2 (Deprotection followed by Cleavage)
Racemization Risk < 0.1% (Achiral Gly activation)< 0.1% (Achiral Gly activation)
Crude Purity Impact +2% to 5% Higher (Avoids final base exposure)Standard (Subject to final base exposure)

Experimental Workflows & Methodologies

The following protocols represent self-validating systems for incorporating these dipeptides. Note that these dipeptides are frequently supplied with unprotected imidazole rings (often as HCl salts) to reduce steric hindrance and cost.

Protocol A: N-Terminal Capping with Boc-His-Gly-OH

Designed for the final step of Exenatide/GLP-1 synthesis.

  • Resin Preparation: Ensure the penultimate amino acid on the peptidyl-resin has its Fmoc group removed using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation: Dissolve 3.0 eq of Boc-His-Gly-OH in DMF. Add 3.0 eq of HATU and 6.0 eq of DIPEA.

    • Expert Insight: If using the HCl salt of the dipeptide, the excess DIPEA neutralizes the salt to allow carboxyl activation. Avoid exceeding 6.0 eq to prevent the unprotected imidazole from becoming overly nucleophilic [3].

  • Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A yellow resin indicates a self-validated successful coupling (absence of free primary amines).

  • Global Cleavage: Treat the resin with a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. This single step cleaves the peptide, removes side-chains, and removes the N-terminal Boc group.

Protocol B: Internal Elongation with Fmoc-His-Gly-OH

Designed for continuous chain elongation.

  • Activation & Coupling: Dissolve 3.0 eq of Fmoc-His-Gly-OH in DMF. Activate with DIC/Oxyma Pure (3.0 eq each).

    • Expert Insight: DIC/Oxyma maintains a near-neutral pH during coupling, which is critical for preventing the acylation of the unprotected histidine imidazole ring.

  • Validation: Confirm coupling via Kaiser test (must be yellow).

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group. Wash with DMF (5x).

  • Elongation: Proceed with the coupling of the next sequential amino acid.

SPPS_Workflow cluster_Boc Boc-His-Gly-OH Strategy (N-Terminal Capping) cluster_Fmoc Fmoc-His-Gly-OH Strategy (Internal Elongation) Resin Peptidyl-Resin (H-Glu-Gly-...-Resin) Boc_Couple Couple Boc-His-Gly-OH Resin->Boc_Couple Fmoc_Couple Couple Fmoc-His-Gly-OH Resin->Fmoc_Couple Boc_Cleave TFA Cleavage (Simultaneous Deprotection) Boc_Couple->Boc_Cleave Boc_Final Crude Peptide (High Purity, Fewer Steps) Boc_Cleave->Boc_Final Fmoc_Deprotect Piperidine Deprotection (Removes Fmoc) Fmoc_Couple->Fmoc_Deprotect Fmoc_Cleave TFA Cleavage Fmoc_Deprotect->Fmoc_Cleave Fmoc_Final Crude Peptide (Standard Purity) Fmoc_Cleave->Fmoc_Final

Caption: Workflow comparison demonstrating the step-reduction advantage of N-terminal Boc-His-Gly-OH.

Conclusion & Application Verdict

For the synthesis of GLP-1 analogs and other peptides terminating in a His-Gly sequence, Boc-His-Gly-OH is the definitive choice . By leveraging the acid-lability of the Boc group, chemists can bypass the final piperidine deprotection, streamlining the workflow and maximizing crude purity. Conversely, Fmoc-His-Gly-OH remains an indispensable tool for internal sequence integrations where continuous base-labile orthogonality is required.

References

  • Title: CN106167521A - Method for solid-phase synthesis of Exenatide Source: Google Patents URL
  • Title: Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries Source: ACS Combinatorial Science URL: [Link]

Comparative

A Researcher's Guide to the Structural Confirmation of Boc-His-Gly-OH via NMR Analysis

In the landscape of peptide synthesis and drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. For researchers working with peptides, Nucl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. For researchers working with peptides, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for elucidating detailed molecular structure.[1][2] This guide provides an in-depth comparison of NMR analysis with other common analytical methods and presents a comprehensive, field-proven protocol for the structural confirmation of Nα-tert-butoxycarbonyl-L-histidyl-L-glycine (Boc-His-Gly-OH).

Comparative Analysis: Why NMR is the Gold Standard

While other techniques provide valuable information, NMR spectroscopy offers a more complete picture for the structural chemist.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic-level structural information, including connectivity and stereochemistry. Confirmation of protecting group presence and integrity.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to mass spectrometry; can be complex for very large molecules.[2]
Mass Spectrometry (MS) Molecular weight of the peptide, confirming the addition of the correct amino acid residues. Fragmentation patterns can provide sequence information.High sensitivity, suitable for very small sample amounts.Does not provide detailed structural information on protecting groups. Isomeric impurities are not easily distinguished.
High-Performance Liquid Chromatography (HPLC) Purity of the peptide. Retention time is indicative of successful synthesis.Excellent for assessing purity and for purification.Co-elution of impurities can occur. Does not directly confirm the chemical structure.
Amino Acid Analysis (AAA) Relative abundance of each amino acid after peptide hydrolysis.Quantitatively confirms the presence of histidine and glycine.Destructive to the sample. Does not provide information on protecting groups.[2]

As the table illustrates, while MS can confirm the mass and HPLC can attest to the purity, only NMR can definitively confirm the covalent structure and the integrity of the crucial Boc protecting group.

Decoding the NMR Spectrum of Boc-His-Gly-OH

The power of NMR lies in its ability to probe the chemical environment of each atom. For Boc-His-Gly-OH, we can predict the expected signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a wealth of information based on the chemical shift, integration, and multiplicity of each signal.

Expected ¹H NMR Chemical Shifts for Boc-His-Gly-OH (in DMSO-d₆):

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationRationale & Expert Insights
Boc-(CH₃)₃ ~1.36Singlet9HThe nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. This is a hallmark of the Boc protecting group.[3]
His-β-CH₂ ~2.85 - 2.92Multiplet2HThese diastereotopic protons are adjacent to the chiral α-carbon, leading to a complex splitting pattern. Their chemical shift is influenced by the imidazole ring.[3]
Gly-α-CH₂ ~3.7 - 3.9Doublet of Doublets or Multiplet2HThese protons are coupled to the adjacent amide proton. Their chemical shift is sensitive to the peptide backbone conformation.
His-α-CH ~4.14Multiplet1HThis proton is coupled to the adjacent β-protons and the amide proton. Its downfield shift is due to the adjacent electron-withdrawing groups (amide and carboxyl).[3]
His-Im-C4-H ~6.85Singlet1HThe chemical shift of the imidazole protons is highly dependent on the protonation state and solvent.[3][4]
His-Im-C2-H ~7.68Singlet1HThis proton is typically the most downfield of the imidazole protons due to the influence of the two adjacent nitrogen atoms.[3]
Amide-NH (His) ~7.9 - 8.2Doublet1HThe chemical shift of amide protons can vary significantly due to hydrogen bonding and solvent effects.[5]
Amide-NH (Gly) ~8.1 - 8.4Triplet1HCoupled to the two α-protons of glycine.
COOH ~12.0 - 13.0Broad Singlet1HThe carboxylic acid proton is acidic and often appears as a broad signal that can exchange with water in the solvent.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, while less sensitive, provides complementary information about the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shifts for Boc-His-Gly-OH:

Carbon AssignmentExpected Chemical Shift (ppm)Rationale & Expert Insights
Boc-(CH₃)₃ ~28The three equivalent methyl carbons of the Boc group.
His-β-C ~31
Gly-α-C ~42The α-carbon of glycine is typically found in this region.[6]
His-α-C ~54
Boc-C(CH₃)₃ ~78-80The quaternary carbon of the Boc group.[7]
His-Im-C4 ~117The chemical shifts of the imidazole carbons are key indicators of the histidine side chain's integrity.[8]
His-Im-C5 ~134
His-Im-C2 ~135
Boc-C=O ~155The carbonyl carbon of the urethane linkage.[9]
Gly-C=O (Amide) ~170Amide carbonyl carbons resonate at a characteristic downfield position.
His-C=O (Carboxyl) ~173The carboxylic acid carbonyl is typically the most downfield carbonyl signal.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR experiments are indispensable.[10][11][12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through-bond, typically over 2-3 bonds. It is invaluable for identifying coupled spin systems, such as the α-CH and β-CH₂ protons of the histidine residue.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of protonated carbons by linking the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close in proximity, providing insights into the 3D structure and conformation of the peptide.[13]

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high-quality, reproducible data for the structural confirmation of Boc-His-Gly-OH.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified, lyophilized Boc-His-Gly-OH and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts and peptide conformation.[2][14] DMSO-d₆ is often preferred as it solubilizes a wide range of peptides and allows for the observation of exchangeable protons (amide and carboxyl).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Step 2: NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), a sufficient relaxation delay (D1, usually 1-2 seconds), and an appropriate spectral width to encompass all expected signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire COSY, HSQC, and HMBC spectra. These experiments provide a network of correlations that self-validates the final structural assignment.[2]

Step 3: Data Processing and Analysis
  • Processing: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution. Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectra to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

  • Assignment: Systematically assign each signal to its corresponding proton or carbon in the Boc-His-Gly-OH structure, using the expected chemical shifts, multiplicities, integrations, and 2D correlation data.

Visualizing the Workflow and Structure

To clarify the experimental process and the molecular structure, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Confirmation Dissolve Dissolve Peptide (5-10 mg in 0.6 mL DMSO-d6) Standard Add Internal Standard (TMS) Dissolve->Standard Filter Filter into NMR Tube Standard->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR Process Processing (FT, Phasing, Baseline) H1_NMR->Process C13_NMR 1D ¹³C NMR C13_NMR->Process NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Process Reference Referencing Process->Reference Assign Structural Assignment Reference->Assign Confirm Confirmed Structure of Boc-His-Gly-OH Assign->Confirm

Caption: Experimental workflow for NMR-based structural confirmation.

Boc_His_Gly_OH Boc Boc- NH_His NH Boc->NH_His CH_His CH(α) NH_His->CH_His CO_His C=O CH_His->CO_His Side_Chain | CH₂ | CH_His->Side_Chain NH_Gly NH CO_His->NH_Gly CH2_Gly CH₂(α) NH_Gly->CH2_Gly COOH COOH CH2_Gly->COOH Imidazole Imidazole Ring Side_Chain->Imidazole

Caption: Key structural components of Boc-His-Gly-OH.

Troubleshooting Common NMR Challenges

  • Poor Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample. Ensure proper tuning and matching of the NMR probe.

  • Broad Peaks: This can be due to aggregation, especially at high concentrations.[14] Try diluting the sample or acquiring the spectrum at a higher temperature. Broad exchangeable proton signals can be confirmed by adding a drop of D₂O, which will cause them to disappear.

  • Impurity Signals: Unidentified signals may arise from residual solvents or impurities from the synthesis.[15] Compare the spectrum to that of the starting materials and solvents to identify these signals.

  • Signal Overlap: In cases of severe overlap in the 1D spectrum, 2D NMR experiments are essential for resolving individual signals.[11]

Conclusion

The structural confirmation of synthetic peptides is a non-negotiable step in ensuring the validity of research outcomes. While a suite of analytical techniques is available, NMR spectroscopy, with its ability to provide detailed atomic-level information, remains the definitive method. By following a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure of Boc-His-Gly-OH and other peptide intermediates, thereby upholding the highest standards of scientific integrity.

References

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • American Chemical Society. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

  • YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

  • Springer Nature Experiments. Peptide Structure Determination by NMR. [Link]

  • ACS Publications. Study of the effect of the peptide loading and solvent system in SPPS by HRMAS-NMR. [Link]

  • Unknown Source. peptide nmr. [Link]

  • MDPI. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. [Link]

  • PMC. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. [Link]

  • PNAS. SYSTEMATIC ANALYSIS OF CHEMICAL SHIFTS IN THE NUCLEA MAGNETIC RESONANCE SPECTRA OF PEPTIDE CHAINS, I. GLYCINE-CONTAINING DIPEPTI. [Link]

  • YouTube. How to interpret a NOESY NMR spectrum. [Link]

  • ACS Publications. A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

  • ScienceDirect. Variable temperature NMR characterization of a-glycine. [Link]

  • ResearchGate. Binding of glycine (G-d⁵) to different proteins/peptides from ¹H NMR.... [Link]

  • SciSpace. NMR measurements of proton exchange between solvent and peptides and proteins. [Link]

  • PMC. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. [Link]

  • BMRB. bmse000089 Glycine at BMRB. [Link]

  • BMRB. BMRB entry bmse000039 - L-Histidine. [Link]

  • Unknown Source. 共鳴周波数 測定領域 A-1) 13C NMR の特徴. [Link]

  • Hong Lab. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ACS Publications. Intermolecular Hydrogen-Bonding Effect on 13C NMR Chemical Shifts of Glycine Residue Carbonyl Carbons of Peptides in the Solid S. [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

  • Wiley Online Library. Synthesis and Application of Fmoc-His(3-Bum)-OH. [Link]

  • NMR Solutions. 13 Carbon NMR. [Link]

  • ACS Publications. Intermolecular hydrogen-bonding effect on carbon-13 NMR chemical shifts of glycine residue carbonyl carbons of peptides in the solid state. [Link]

  • The Royal Society of Chemistry. Supplementary information. [Link]

  • Organic Syntheses Procedure. 4. [Link]

  • PubMed. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Boc-His-Gly-OH: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is a cornerstone of quality control and downstream application success. The dipeptide Boc-His-Gly-OH,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is a cornerstone of quality control and downstream application success. The dipeptide Boc-His-Gly-OH, a crucial building block in peptide synthesis, is no exception. This guide provides an in-depth technical comparison of mass spectrometry for the analysis of Boc-His-Gly-OH against other common analytical techniques, supported by established principles of peptide fragmentation and experimental insights.

I. Introduction to the Analysis of Boc-His-Gly-OH

tert-Butoxycarbonyl (Boc) protected Histidyl-Glycine (Boc-His-Gly-OH) is a fundamental dipeptide derivative utilized in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus of histidine, which is removed in subsequent synthetic steps. Verifying the identity, purity, and structural integrity of this starting material is paramount to the successful synthesis of the final peptide. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose due to its high sensitivity, speed, and ability to provide detailed structural information through fragmentation analysis.[1]

This guide will delve into the nuances of analyzing Boc-His-Gly-OH using Electrospray Ionization Mass Spectrometry (ESI-MS), a "soft" ionization technique that minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.[2] We will explore its characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

II. Electrospray Ionization Mass Spectrometry (ESI-MS) of Boc-His-Gly-OH

Electrospray ionization is a powerful technique for analyzing a wide range of biomolecules, including peptides.[3] In ESI-MS, a solution of the analyte is introduced into the mass spectrometer, where a high voltage is applied to create a fine mist of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.[5]

Expected Mass Spectrum and Key Ions

For Boc-His-Gly-OH (Molecular Formula: C13H20N4O5), the theoretical monoisotopic mass is 328.1437 g/mol . In positive ion mode ESI-MS, we would expect to observe the protonated molecular ion, [M+H]+, at a mass-to-charge ratio (m/z) of 329.1510. Depending on the solution conditions and instrument settings, other adducts such as [M+Na]+ (m/z 351.1329) or [M+K]+ (m/z 367.0989) may also be present.

IonTheoretical m/z
[M+H]+ 329.1510
[M+Na]+351.1329
[M+K]+367.0989
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In an MS/MS experiment, the precursor ion of interest (in this case, the [M+H]+ ion at m/z 329.1510) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure.

The fragmentation of Boc-protected peptides is well-characterized.[6][7] The most common fragmentation pathways involve the loss of the Boc group or parts of it, as well as cleavage of the peptide backbone. For Boc-His-Gly-OH, the following key fragment ions are expected:

  • Loss of the Boc group: A neutral loss of 100.0524 Da (C5H8O2) from the precursor ion results in the deprotected His-Gly-OH fragment at m/z 229.0986.

  • Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (C4H8), a neutral loss of 56.0626 Da, leading to a fragment at m/z 273.0884.[8][9]

  • Peptide backbone fragmentation: Cleavage of the peptide bond can result in b- and y-type ions.

    • The b1 ion , corresponding to the Boc-His residue, would be expected at m/z 256.1246.

    • The y1 ion , corresponding to the Glycine residue, would be observed at m/z 76.0393.

The following diagram illustrates the expected fragmentation pathway of protonated Boc-His-Gly-OH.

fragmentation M [M+H]+ m/z 329.1510 M_Boc [M+H-Boc]+ m/z 229.0986 M->M_Boc - C5H8O2 M_isobutylene [M+H-isobutylene]+ m/z 273.0884 M->M_isobutylene - C4H8 b1 b1 ion (Boc-His) m/z 256.1246 M->b1 Peptide Bond Cleavage y1 y1 ion (Gly) m/z 76.0393 M->y1 Peptide Bond Cleavage

Caption: Predicted fragmentation of Boc-His-Gly-OH in MS/MS.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve a small amount of Boc-His-Gly-OH in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1-10 µg/mL.[3] The acidic condition helps in the protonation of the analyte.[5]

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to identify the [M+H]+ ion.

  • MS/MS Scan:

    • Select the [M+H]+ ion (m/z 329.15) as the precursor ion.

    • Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation. The optimal collision energy should be determined empirically to achieve a good balance of precursor ion depletion and fragment ion generation.

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

III. Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques. Here, we compare ESI-MS with NMR and HPLC for the characterization of Boc-His-Gly-OH.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation.High sensitivity, fast analysis time, provides detailed structural information.[1]Does not provide detailed information on the protecting group's exact location in all cases, isomeric impurities can be challenging to distinguish.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the chemical environment of each atom, confirming the presence and integrity of the Boc group.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, can be complex for larger molecules, longer analysis time.[1]
High-Performance Liquid Chromatography (HPLC) Purity of the sample, retention time can be indicative of successful synthesis.Excellent for assessing purity and for purification.[10]Co-elution of impurities can occur, does not directly confirm the chemical structure.[1]

IV. Challenges and Considerations in the Analysis of Histidine-Containing Peptides

The presence of a histidine residue can introduce specific challenges in mass spectrometry analysis. The imidazole side chain of histidine can be susceptible to oxidation, which would result in a mass shift and potentially altered fragmentation patterns.[11] Furthermore, the basicity of the histidine side chain can influence the charge state of the peptide and affect its fragmentation behavior.[11] Careful sample handling and optimized instrument conditions are crucial to mitigate these effects.

V. Conclusion

Mass spectrometry, particularly ESI-MS and MS/MS, offers a rapid, sensitive, and structurally informative method for the analysis of Boc-His-Gly-OH. The characteristic fragmentation pattern, including the loss of the Boc group and specific backbone cleavages, provides a high degree of confidence in the identification and structural verification of this important dipeptide. While NMR and HPLC provide valuable complementary information regarding detailed structure and purity, the depth of information and speed of analysis make mass spectrometry an indispensable tool for researchers and professionals in peptide synthesis and drug development.

References

  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. [Link]

  • Attempting to rewrite History: challenges with the analysis of histidine-phosphorylated peptides. PubMed. [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. PMC. [Link]

  • Supplementary information. The Royal Society of Chemistry. [Link]

  • The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. PMC. [Link]

  • Chemical Depletion of Histidine-Containing Peptides Allows Identification of More Low-Abundance Methylation Sites from Proteome Samples. ACS Publications. [Link]

  • Limitations of mass spectrometry-based peptidomic approaches. PMC. [Link]

  • A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. Rsc.org. [Link]

  • Targeted histidine-peptide enrichment improved the accuracy of isobaric-based quantitative proteomics. Analytical Methods (RSC Publishing). [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. PubMed. [Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. ACS Publications. [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Merel. [Link]

  • Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives. arkat-usa.org. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. watanabe-res.com. [Link]

  • Tandem Mass Spectrometry Quantitation of Lyso-Gb3 and Six Related Analogs in Plasma for Fabry Disease Patients. PubMed. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI. [Link]

Sources

Comparative

Safeguarding Stereochemistry: A Comparative Guide to Histidine Protecting Groups for His-Gly Dipeptide Synthesis

The synthesis of peptides containing the His-Gly dipeptide motif presents one of the most notorious stereochemical challenges in solid-phase peptide synthesis (SPPS). Histidine is highly susceptible to racemization durin...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of peptides containing the His-Gly dipeptide motif presents one of the most notorious stereochemical challenges in solid-phase peptide synthesis (SPPS). Histidine is highly susceptible to racemization during carboxyl activation, a side reaction that compromises the biological activity, safety, and therapeutic efficacy of the final drug product[1].

This guide provides an objective, data-driven comparison of the most prevalent histidine side-chain protecting groups—Trt (Trityl) , Boc (tert-Butyloxycarbonyl) , and Bum (π-Benzyloxymethyl) —and details self-validating experimental workflows to help you optimize your synthesis strategy.

The Mechanistic Challenge: Why His-Gly Couplings Fail

To solve a problem, we must first understand its causality. The primary mechanism of histidine racemization during SPPS is driven by the basicity of the unprotected nitrogen on the imidazole ring.

When a histidine derivative is activated for coupling to a resin-bound glycine, the imidazole ring can fold back on itself. The basic nitrogen acts as an intramolecular catalyst, abstracting the α -proton of the activated amino acid. This proton abstraction leads to the formation of an achiral enolate intermediate. Subsequent reprotonation can occur from either face of the molecule, resulting in a mixture of L- and D-histidine isomers[1].

Mechanism Act Activated His-Gly Intermediate Base Intramolecular Base Catalysis (Unprotected N-pi) Act->Base Proton Abstraction Enolate Achiral Enolate Formation Base->Enolate L_His L-His-Gly Peptide (Desired) Enolate->L_His Reprotonation (Face A) D_His D-His-Gly Diastereomer (Impurity) Enolate->D_His Reprotonation (Face B)

Mechanistic pathway of histidine racemization via an achiral enolate intermediate.

Because glycine lacks a sterically hindering side chain, the coupling rate can be fast, but the lack of steric bulk also provides ample spatial freedom for the histidine imidazole ring to execute this intramolecular proton abstraction. Consequently, His-Gly sequences have historically shown astonishingly high degrees of racemization.

Comparative Analysis of Protecting Groups

The strategic selection of a side-chain protecting group is your primary defense against epimerization. The performance of a protecting group is directly tied to which nitrogen atom ( τ or π ) it occupies and its electronic properties.

Fmoc-His(Trt)-OH: The Industry Standard

The Trityl (Trt) group is the most economical and widely used protecting group. However, it is typically attached to the τ -nitrogen (N-im) of the imidazole ring[1]. This leaves the π -nitrogen exposed and free to catalyze the α -proton abstraction. While suitable for standard room-temperature SPPS where racemization might hover around 1.5–2.5%[2], it fails catastrophically under the forcing conditions (e.g., microwave heating) required for difficult sequences, yielding upwards of 16% D-isomer[3].

Fmoc-His(Boc)-OH: The Modern Solution

Fmoc-His(Boc)-OH places a tert-butyloxycarbonyl (Boc) group on the π -nitrogen of the imidazole ring. This provides superior steric hindrance and exerts a strong electron-withdrawing effect that drastically reduces the basicity of the imidazole ring[1]. Experimental data consistently proves that Fmoc-His(Boc)-OH suppresses epimerization to negligible levels, even at elevated temperatures up to 90°C[3].

Fmoc-His(Bum)-OH: The N-Alkyl Alternative

The π-benzyloxymethyl (Bum) group also protects the critical π -nitrogen, offering excellent chiral stability (often <0.5% D-isomer at room temperature). However, it is less commercially ubiquitous than the Boc derivative and can generate formaldehyde during TFA cleavage, requiring the addition of scavengers like methoxyamine to prevent unwanted side reactions.

Quantitative Performance Data

The following table summarizes the percentage of D-histidine isomer formation reported in comparative studies, highlighting the superior performance of π -nitrogen protection (Boc/Bum) over τ -nitrogen protection (Trt).

Protecting GroupCoupling ReagentsTemperatureD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH DIC/HOBt25°C1.83%[2]
Fmoc-His(Trt)-OH DIC/Oxyma50°C (Microwave)6.80%[3]
Fmoc-His(Trt)-OH DIC/Oxyma90°C (Microwave)> 16.0%[3]
Fmoc-His(Boc)-OH DIC/Oxyma50°C (Microwave)0.18%[3]
Fmoc-His(Boc)-OH DIC/Oxyma90°C (Microwave)0.81%[3]
Fmoc-His(Bum)-OH TBTU/DIPEA25°C< 0.50%

Note: For absolute stereochemical control, some advanced workflows bypass monomer activation entirely by utilizing pre-formed dipeptide building blocks, such as Fmoc-His(Trt)-Gly-OH, which prevents both racemization and Des-Gly impurities[4].

Experimental Workflow: A Self-Validating Protocol

To objectively evaluate these protecting groups in your own laboratory, you must establish a self-validating system. The following protocol outlines a parallel synthesis of a model His-Gly peptide followed by chiral HPLC quantification.

Workflow Resin Fmoc-Gly-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Split Parallel Coupling Evaluation Deprotect->Split Free Amine Trt Fmoc-His(Trt)-OH + DIC/Oxyma Split->Trt Boc Fmoc-His(Boc)-OH + DIC/Oxyma Split->Boc Cleave TFA Cleavage & Global Deprotection Trt->Cleave Boc->Cleave HPLC Chiral HPLC Analysis (% D-Isomer Quantification) Cleave->HPLC Crude Peptide

Parallel SPPS workflow for evaluating histidine protecting groups and quantifying racemization.

Phase 1: Parallel Solid-Phase Synthesis
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Gly-Wang resin (or Rink Amide for C-terminal amides) in Dimethylformamide (DMF) for 30 minutes[1].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5 x 1 min)[1].

  • Parallel Coupling: Divide the resin into two equal batches.

    • Batch A (Trt): Dissolve Fmoc-His(Trt)-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. Add to the resin and couple for 60 minutes at 50°C (Microwave) or 2 hours at Room Temperature.

    • Batch B (Boc): Repeat the exact procedure using Fmoc-His(Boc)-OH[1].

  • Cleavage: Wash the resins with Dichloromethane (DCM) and dry. Cleave the dipeptide from the resin using a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize[5].

Phase 2: Chiral HPLC Quantification

To accurately assess the causality of your protecting group choice, you must separate the L-His-Gly and D-His-Gly diastereomers.

  • Sample Preparation: Dissolve the lyophilized crude peptide in the HPLC mobile phase (e.g., H₂O/Acetonitrile with 0.1% TFA)[5].

  • Chromatography: Inject the sample onto a reverse-phase HPLC system equipped with a chiral stationary phase column specifically validated for amino acid enantiomer separation[5].

  • Data Analysis: Integrate the UV absorbance peak areas (typically at 220 nm) for both diastereomers. Calculate the racemization percentage using the formula: % Racemization =[Area(D-His) / (Area(L-His) + Area(D-His))] × 100[1].

Strategic Recommendations

For routine, room-temperature synthesis of short peptides where cost is the primary constraint, Fmoc-His(Trt)-OH remains a viable option, provided that mild coupling reagents (like DEPBT or DIC/Oxyma without pre-activation) are utilized[2].

However, for the development of therapeutic peptides (e.g., GLP-1 analogs), long sequences requiring microwave-assisted SPPS, or any synthesis where stereochemical integrity is strictly regulated, Fmoc-His(Boc)-OH is unequivocally the superior choice[1]. The slight increase in raw material cost is rapidly offset by the elimination of complex downstream purification steps required to separate D-isomer impurities.

References

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Merel - [Link]

  • Synthesis and Application of Fmoc-His(3-Bum)-OH - European Peptide Society / John Wiley & Sons -[Link]

  • Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis - Scribd - [Link]

  • US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google P

Sources

Validation

Comparative Guide: Optimizing Coupling Reagents for the Synthesis of Boc-His-Gly-OH

Introduction: The Histidine Challenge The synthesis of histidine-containing peptides, such as the dipeptide model Boc-His-Gly-OH , presents a notorious stereochemical challenge in peptide chemistry. While coupling standa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Histidine Challenge

The synthesis of histidine-containing peptides, such as the dipeptide model Boc-His-Gly-OH , presents a notorious stereochemical challenge in peptide chemistry. While coupling standard amino acids is generally straightforward, the imidazole side chain of histidine acts as an intramolecular general base during carboxylate activation. This proximity effect facilitates the abstraction of the α-proton, leading to an achiral enolate intermediate that subsequently reprotonates to form a mixture of L- and D-histidine enantiomers (1)[1].

As a Senior Application Scientist, I approach the synthesis of Boc-His-Gly-OH not merely as a routine coupling, but as a rigorous test of reagent kinetics. Selecting the optimal coupling reagent requires balancing rapid amide bond formation against the suppression of this base-catalyzed epimerization.

Mechanistic Causality of Racemization

When Boc-His(Trt)-OH is activated by a coupling reagent, the resulting highly reactive intermediate (e.g., the O-acylisourea in carbodiimide chemistry) is highly susceptible to epimerization. Additives like Oxyma Pure or HOBt are introduced to rapidly convert this intermediate into a slightly less reactive, but more stereostable, active ester.

If the bimolecular coupling rate with the nucleophile (H-Gly-OH or its ester) is slower than the unimolecular rate of intramolecular proton abstraction, racemization spikes. Therefore, the ideal coupling system must generate an active ester that reacts with the amine faster than it degrades into an enolate.

Mechanism A Boc-His(Trt)-OH + Coupling Reagent B Reactive Intermediate (e.g., O-Acylisourea) A->B Activation C Active Ester (OBt or Oxyma) B->C Additive (Fast) D Boc-His(Trt)-Gly-OH (Desired L-Isomer) C->D + H-Gly-OR (Coupling) E Achiral Enolate (Intramolecular Catalysis) C->E Base Catalysis (Side Reaction) E->D Re-protonation F Boc-D-His(Trt)-Gly-OH (D-Isomer Impurity) E->F Re-protonation

Caption: Mechanistic pathway of Boc-His-Gly-OH synthesis highlighting the achiral enolate racemization route.

Comparative Performance of Coupling Reagents

Extensive empirical data reveals how different reagent classes handle the histidine coupling challenge. The data below synthesizes performance metrics specifically for histidine activation (2)[2].

  • Uronium/Aminium Salts (HATU, HBTU): HATU provides exceptionally fast amide bond formation. However, it requires a tertiary base (like DIPEA). The presence of excess base exacerbates the formation of the achiral enolate, often resulting in higher D-His levels if stoichiometry is not rigorously controlled (3)[3].

  • Carbodiimides + Oximes (DIC/Oxyma Pure): Oxyma Pure has largely replaced HOBt due to its superior safety profile and higher coupling efficiency. However, for histidine specifically, the formation of the Oxyma active ester can be slightly slower than the OBt ester, occasionally leading to comparable or slightly higher racemization rates than HOBt depending on the solvent (4)[4].

  • Carbodiimides + Triazoles (DIC/HOBt): While yielding lower overall purity for sterically hindered peptides, DIC/HOBt is highly effective at suppressing His racemization when pre-activation is kept short and temperatures are strictly maintained between 20–25 °C[2].

  • Phosphonium Salts (DEPBT): DEPBT is uniquely suited for histidine coupling. It mediates the reaction without requiring highly basic conditions, drastically reducing epimerization, albeit at the cost of slower overall coupling kinetics[1].

Quantitative Comparison Table
Coupling SystemReagent ClassTypical Yield (%)D-His Epimerization (%)Mechanistic Causality
HATU / DIPEA Uronium> 95%3.0 - 5.0%Fast kinetics; excess base drives enolate formation.
DIC / Oxyma Carbodiimide + Oxime90 - 95%1.8 - 2.8%High efficiency; slightly slower active ester formation with His.
DIC / HOBt Carbodiimide + Triazole80 - 85%1.2 - 2.5%Lower yield; effective racemization suppression at 25 °C.
DEPBT Phosphonium70 - 75%< 1.0%Avoids strongly basic intermediates; slow coupling kinetics.

Optimized Experimental Protocol: Solution-Phase Synthesis

To create a self-validating system, the following protocol utilizes DIC/Oxyma Pure due to its optimal balance of yield, safety, and scalability. The protocol relies on strict stoichiometric matching and thermal control to prevent base-catalyzed racemization.

Workflow S1 1. Pre-activation Boc-His(Trt)-OH + Oxyma + DIC at 0°C S2 2. Coupling Add H-Gly-OMe·HCl + DIPEA (Strict 1.0 eq) S1->S2 S3 3. Workup Acid/Base Washes Extract in EtOAc S2->S3 S4 4. Saponification LiOH in THF/H2O Yield Boc-His-Gly-OH S3->S4

Caption: Step-by-step experimental workflow for the solution-phase synthesis of Boc-His-Gly-OH.

Step-by-Step Methodology:
  • Preparation & Pre-activation: Dissolve 1.0 equivalent of Boc-His(Trt)-OH and 1.0 equivalent of Oxyma Pure in anhydrous DMF (0.1 M concentration). Cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature increases the activation energy barrier for the enolate formation, thermodynamically suppressing racemization[2].

  • Activation: Add 1.0 equivalent of DIC dropwise. Stir for exactly 5 minutes.

    • Causality: Prolonged pre-activation leads to the accumulation of the active ester, which, in the absence of the nucleophile, will slowly degrade into the achiral enolate.

  • Nucleophilic Coupling: In a separate vial, dissolve 1.05 equivalents of H-Gly-OMe·HCl in DMF. Add exactly 1.05 equivalents of DIPEA to neutralize the HCl salt, then immediately transfer this to the activated histidine solution.

    • Causality: Using the exact stoichiometric amount of DIPEA ensures no free tertiary base is present in the reaction mixture to catalyze α-proton abstraction.

  • Reaction & Workup: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours. Quench with water, extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% Citric Acid, 5% NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Saponification: To obtain the free acid (Boc-His(Trt)-Gly-OH), dissolve the ester in THF/H₂O (1:1) and treat with 1.2 equivalents of LiOH for 1 hour. Acidify to pH 4 and extract with EtOAc. Global deprotection of the Trityl group (if desired) can be achieved via mild TFA treatment to yield Boc-His-Gly-OH.

Conclusion

When synthesizing Boc-His-Gly-OH, the choice of coupling reagent dictates the stereochemical integrity of the final product. While HATU offers unparalleled speed, DIC/Oxyma provides a highly efficient, scalable alternative. For applications where zero racemization is non-negotiable, transitioning to DEPBT or strictly temperature-controlled DIC/HOBt systems is highly recommended.

References

  • A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis Source: BenchChem URL:1

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments Source: ACS Publications URL:2

  • Novabiochem® Coupling Reagents Source: Merck Millipore URL:4

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: National Institutes of Health (NIH) / PMC URL:3

Sources

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